Product packaging for Solriamfetol(Cat. No.:CAS No. 178429-62-4)

Solriamfetol

Cat. No.: B1681049
CAS No.: 178429-62-4
M. Wt: 194.23 g/mol
InChI Key: UCTRAOBQFUDCSR-SECBINFHSA-N

Description

Solriamfetol is a phenylalanine derivative and a selective dopamine and norepinephrine reuptake inhibitor (DNRI) that promotes wakefulness. Its primary research applications focus on the study of wake-promoting agents and the mechanisms underlying excessive daytime sleepiness (EDS). Research indicates its relevance in models of obstructive sleep apnea (OSA) and narcolepsy. In clinical studies, this compound has demonstrated efficacy in improving wakefulness, as measured by significant reductions in Epworth Sleepiness Scale (ESS) scores and increased sleep latency on the Maintenance of Wakefulness Test (MWT) . The compound's mechanism of action is proposed to be mediated through the inhibition of dopamine and norepinephrine reuptake, increasing the extracellular levels of these neurotransmitters in the brain without directly promoting their release, which is a key area of scientific inquiry . From a pharmacokinetic perspective, this compound is administered orally and is available for research in standard dosages. It is important for researchers to note that this compound is a federally controlled substance (CIV) due to its potential for abuse . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B1681049 Solriamfetol CAS No. 178429-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTRAOBQFUDCSR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027926
Record name Solriamfetol
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

178429-62-4
Record name (2R)-2-Amino-3-phenylpropyl carbamate
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Record name Solriamfetol [USAN]
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Record name Solriamfetol
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Record name Solriamfetol
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Record name SOLRIAMFETOL
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Mechanistic Insights into Solriamfetol Pharmacology

Solriamfetol as a Selective Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibitor

The foundational mechanism of this compound's therapeutic effect is its function as a dual-action dopamine and norepinephrine reuptake inhibitor (DNRI). patsnap.comdrugbank.com By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), this compound blocks the reuptake of these key neurotransmitters from the synaptic cleft. nih.govpatsnap.comnih.gov This action leads to an increased extracellular concentration of both dopamine and norepinephrine, enhancing their signaling in brain regions associated with wakefulness, such as the substantia nigra pars compacta for dopamine and the locus coeruleus for norepinephrine. patsnap.comnih.gov The drug exhibits weak affinity for the serotonin (B10506) transporter and does not significantly inhibit serotonin reuptake. drugbank.comwikipedia.org

In vitro studies using radioligand-binding experiments have characterized this compound's affinity for the human dopamine transporter (DAT). These experiments have shown binding affinities (Ki) ranging from 6.3 µM to 14.2 µM. europa.eu Functional assays further demonstrate its inhibitory effect on dopamine reuptake, with reported half-maximal inhibitory concentration (IC50) values of approximately 2.9 µM to 6.4 µM. europa.eu This inhibition of DAT increases the availability of dopamine in the synapse, which is believed to contribute significantly to the compound's wake-promoting effects by acting on D1 and D2 receptors. patsnap.comnih.gov

This compound also demonstrates a significant affinity for the norepinephrine transporter (NET). nih.govwikipedia.org Binding affinity (Ki) values for NET have been reported as 3.7 µM. wikipedia.org The functional inhibition of norepinephrine reuptake is confirmed by an IC50 value of 4.4 µM. wikipedia.orgeuropa.eu By blocking NET, this compound increases the levels of norepinephrine in the synapse, particularly in areas like the prefrontal cortex, which plays a crucial role in arousal and maintaining alertness. patsnap.comnih.goveuropa.eu

Inhibitory Activity of this compound at Monoamine Transporters

This table summarizes the in vitro binding affinity (Ki) and functional inhibitory concentration (IC50) of this compound for the human dopamine and norepinephrine transporters.

TransporterBinding Affinity (Ki) in µMInhibitory Concentration (IC50) in µM
Dopamine Transporter (DAT)14.2 wikipedia.org2.9 wikipedia.org
Norepinephrine Transporter (NET)3.7 wikipedia.org4.4 wikipedia.org

A key distinction between this compound and traditional stimulants, such as amphetamines, is its mechanism of increasing synaptic monoamine levels. patsnap.comgpnotebook.com While classic stimulants actively promote the release of dopamine and norepinephrine from presynaptic vesicles, in vitro studies have shown that this compound does not induce this monoamine-releasing effect. nih.govnih.gov Its action is confined to selectively inhibiting the reuptake process. nih.gov This mechanistic difference is highlighted by preclinical observations where, unlike traditional stimulants, this compound did not cause hyperlocomotion in naive mice. oup.comneurology.org This functional dissociation may underlie its distinct pharmacological profile. mghpsychnews.org

This compound Agonism of Trace Amine-Associated Receptor 1 (TAAR1)

Beyond its established role as a DNRI, preclinical research has identified this compound as an agonist at the trace amine-associated receptor 1 (TAAR1). oup.comwikipedia.orgresearchgate.net TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is considered a component of the brain's endogenous wake-promoting system. axsome.comwikipedia.orgnih.gov This agonist activity is a unique characteristic of this compound, as it is not observed in other wake-promoting agents like modafinil (B37608) or the DNRI bupropion. oup.comneurology.orgbiospace.com

In vitro functional studies have demonstrated that this compound acts as an agonist at human, mouse, and rat TAAR1 receptors. oup.comneurology.orgresearchgate.net The half-maximal effective concentration (EC50) for human TAAR1 (hTAAR1) activation by this compound is reported to be in the range of 10–16 µM. oup.comneurology.orgwikipedia.org This potency is noteworthy as it falls within the clinically observed therapeutic plasma concentrations of the drug and overlaps with its inhibitory potencies at DAT and NET. oup.comneurology.orgcambridge.org This suggests that TAAR1 activation is a relevant pharmacological action at therapeutic doses. In addition to TAAR1, some studies have noted a lower potency agonist activity at the serotonin 1A (5-HT1A) receptor, with an EC50 of 25 μM. neurology.org

Agonist Activity of this compound and Comparator Compounds

This table shows the in vitro agonist activity (EC50) of this compound and other compounds at the human Trace Amine-Associated Receptor 1 (hTAAR1).

CompoundhTAAR1 Agonist Activity (EC50) in µM
This compound10–16 oup.comwikipedia.org
ModafinilNo dose response neurology.orgbiospace.com
BupropionNo dose response neurology.orgbiospace.com

Exploration of Serotonin 1A (5-HT1A) Receptor Agonism by this compound

Table 1: this compound Agonist Activity at Serotonin 1A (5-HT1A) Receptor

Compound Receptor Assay Type Value (EC₅₀)
This compound 5-HT1A Functional Assay 25 μM

Data sourced from preclinical in vitro studies. neurology.orgneurology.org

Investigation of this compound's Interactions with Other Neurotransmitter Systems

Comprehensive in vitro binding and functional studies have been conducted to characterize the broader pharmacological profile of this compound and its potential interactions with a wide array of other neurotransmitter systems. These investigations are crucial for understanding the selectivity of the compound. The primary mechanism of this compound is established as the inhibition of dopamine and norepinephrine transporters. nih.govnih.govnih.gov However, its activity at other sites has been found to be minimal. For instance, while it interacts with dopamine and norepinephrine transporters, it has a notably weak affinity for the serotonin transporter. nih.govwikipedia.org

Research confirms that this compound does not have an appreciable binding affinity for a diverse panel of other receptors central to wakefulness and sleep-wake regulation. wikipedia.orgnih.gov Studies have consistently shown a lack of significant binding to dopamine receptors, serotonin receptors, histamine (B1213489) receptors, and orexin (B13118510) (hypocretin) receptors. nih.govdrugbank.comnih.govsunosihcp.com Furthermore, this compound does not bind to gamma-aminobutyric acid (GABA), adenosine, benzodiazepine, or cholinergic receptors (both muscarinic and nicotinic). wikipedia.orgnih.govdrugbank.comnih.govsunosihcp.com This high degree of selectivity distinguishes it from other compounds that may have a broader spectrum of action across multiple neurotransmitter systems. patsnap.compatsnap.com The negligible interaction with these major receptor classes underscores the targeted nature of its primary pharmacological action. nih.gov

Table 2: Binding and Functional Activity of this compound at Various Neurotransmitter Transporters and Receptors

Target Binding Affinity (Kᵢ) Functional Activity (IC₅₀)
Dopamine Transporter (DAT) 14.2 μM 2.9 μM
Norepinephrine Transporter (NET) 3.7 μM 4.4 μM
Serotonin Transporter (SERT) 81.5 μM > 100 μM
Dopamine Receptors No Appreciable Binding Not Applicable
Serotonin Receptors (excluding 5-HT1A) No Appreciable Binding Not Applicable
Histamine Receptors No Appreciable Binding Not Applicable
Orexin Receptors No Appreciable Binding Not Applicable
GABA Receptors No Appreciable Binding Not Applicable
Adenosine Receptors No Appreciable Binding Not Applicable
Benzodiazepine Receptors No Appreciable Binding Not Applicable
Cholinergic Receptors (Muscarinic & Nicotinic) No Appreciable Binding Not Applicable

Data compiled from multiple in vitro pharmacology studies. nih.govwikipedia.orgnih.govsunosihcp.comsunosi.com

Table of Mentioned Compounds

Compound Name
This compound
Dopamine
Norepinephrine
Serotonin
Histamine
Orexin (Hypocretin)
Gamma-aminobutyric acid (GABA)
Adenosine
Modafinil
Armodafinil (B1684309)
Bupropion
Dextroamphetamine
Methylphenidate
Phentermine

Preclinical Investigations of Solriamfetol

In Vitro Pharmacological Profiling of Solriamfetol

In vitro studies using cell lines or membrane preparations have been conducted to determine the binding affinity and functional activity of this compound at various molecular targets. cambridge.orgoup.com

This compound is a phenylalanine-derived compound that acts as a dual dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). nih.govnih.gov It selectively binds to and inhibits the human dopamine transporter (hDAT) and the human norepinephrine transporter (hNET), which blocks the reuptake of these neurotransmitters and increases their extracellular concentrations. nih.govnih.gov In contrast, this compound demonstrates negligible functional activity at the serotonin (B10506) transporter (hSERT), with an IC50 value greater than 100 μM. nih.govnih.gov

Further investigations have revealed that this compound does not bind to a wide range of other receptors, including dopamine, serotonin, norepinephrine, GABA, adenosine, histamine (B1213489), orexin (B13118510), benzodiazepine, muscarinic, and nicotinic receptors. drugbank.comsunosihcp.com A significant finding from functional assays is the identification of agonist activity at the trace amine-associated receptor 1 (TAAR1) in humans, mice, and rats. cambridge.orgoup.comneurology.org The half-maximal effective concentration (EC50) values for human TAAR1 (hTAAR1) were found to be between 10 and 16 µM. cambridge.orgneurology.org Additionally, this compound exhibited lower potency agonist activity at the serotonin 1A (5-HT1A) receptor, with an EC50 of 25 μM. neurology.org

Table 1: In Vitro Pharmacological Profile of this compound
TargetAssay TypeValueSpecies
Dopamine Transporter (DAT)Binding Affinity (Ki)14.2 μMHuman
Norepinephrine Transporter (NET)Binding Affinity (Ki)3.7 μMHuman
Dopamine Transporter (DAT)Reuptake Inhibition (IC50)2.9 μMHuman
Norepinephrine Transporter (NET)Reuptake Inhibition (IC50)4.4 μMHuman
Serotonin Transporter (SERT)Reuptake Inhibition (IC50)> 100 μMHuman
Trace Amine-Associated Receptor 1 (TAAR1)Agonist Activity (EC50)10 - 16 μMHuman
Serotonin 1A Receptor (5-HT1A)Agonist Activity (EC50)25 μMHuman

The pharmacological profile of this compound has been compared to other wake-promoting agents and stimulants. A key distinction is its unique agonist activity at the TAAR1 receptor, a property not shared by the wake-promoting agent modafinil (B37608) or the DNRI bupropion. cambridge.orgoup.comneurology.org This suggests an additional mechanism that may contribute to its wake-promoting effects. neurology.org

Unlike traditional stimulants such as amphetamines, this compound does not induce the release of monoamines like dopamine or norepinephrine. nih.govfda.gov Its mechanism is confined to reuptake inhibition. Furthermore, this compound has a lower binding affinity for dopamine and norepinephrine transporters compared to traditional stimulants. nih.gov

Table 2: Comparative Mechanistic Profile
CompoundPrimary MechanismTAAR1 AgonismMonoamine Release
This compoundDopamine & Norepinephrine Reuptake InhibitionYesNo
ModafinilDopamine Reuptake InhibitionNoNo
AmphetamineDopamine & Norepinephrine Release and Reuptake InhibitionYesYes
BupropionDopamine & Norepinephrine Reuptake InhibitionNoNo

In Vivo Animal Model Studies of this compound

In vivo studies in animal models, primarily rodents, have been crucial for understanding the physiological and behavioral effects of this compound.

Studies in rodent models have consistently shown that this compound potently promotes wakefulness in a dose-dependent manner. biorxiv.orgresearchgate.net Administration of this compound leads to an increase in active wakefulness and a corresponding reduction in the time spent in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. fda.gov The effects of this compound on the sleep-wake architecture have been described as similar to those of amphetamine treatment. fda.govfda.gov

In murine models of excessive daytime sleepiness, such as those induced by chronic intermittent hypoxia or sleep fragmentation to mimic obstructive sleep apnea (B1277953) (OSA), this compound effectively ameliorates sleepiness. nih.govresearchgate.netnih.gov Electroencephalogram (EEG) and electromyography (EMG) recordings in mice have provided further insight. Lower doses of this compound were found to reduce EEG delta wave power, which is an indicator of sleepiness, while enhancing fast-gamma wave activity, an index of mental concentration. biorxiv.orgresearchgate.netbiorxiv.org Notably, higher doses of this compound in mice induced a state of wakefulness characterized by low mobility, which precluded certain behavioral tests. biorxiv.orgbiorxiv.org

The wake-promoting effects of this compound are attributed to its modulation of dopamine and norepinephrine systems in the brain. biorxiv.org

In vivo microdialysis studies have confirmed that this compound's inhibition of dopamine and norepinephrine transporters leads to an increased extracellular concentration of these monoamines in the brain. nih.govnih.gov This increase in dopamine allows for greater interaction with D1 and D2 receptors, which helps to promote wakefulness. nih.gov The effects of increased norepinephrine primarily occur in key brain regions involved in arousal and vigilance, including the locus coeruleus, hypothalamus, thalamus, basal forebrain, and cortex. nih.gov Electrophysiology studies in slice preparations from the mouse ventral tegmental area (VTA) showed that this compound can dose-dependently inhibit the firing frequency of dopaminergic neurons, an effect similar to known TAAR1 agonists. cambridge.orgoup.comneurology.org

Neurochemical Modulation by this compound in Specific Brain Regions

Electrophysiological Effects on Dopaminergic Ventral Tegmental Area (VTA) Neurons

Direct in-vivo or slice-preparation electrophysiological studies detailing the specific effects of this compound on the firing rate and pattern of individual dopaminergic neurons in the Ventral Tegmental Area (VTA) are not extensively detailed in publicly available research. However, the mechanism of action of this compound is understood to centrally involve this region. The dopaminergic effects of the compound are reported to be most prominent in key brain areas including the VTA, substantia nigra pars compacta, and the ventral periaqueductal gray. nih.gov

This compound functions as a dopamine and norepinephrine reuptake inhibitor. nih.gov By binding to and inhibiting the human dopamine transporter (hDAT), it blocks the reuptake of dopamine from the synaptic cleft. nih.gov This action increases the extracellular concentration of dopamine, enhancing its availability to interact with postsynaptic D1 and D2 receptors, which in turn promotes wakefulness. nih.gov This mechanism, which increases the concentration of monoamines in the synapse, leads to a dose-dependent increase in wakefulness. nih.gov Unlike amphetamines, this compound does not induce the release of monoamines. nih.gov

Cognitive Performance Assessments with this compound in Murine Models

Preclinical studies in wild-type mice have demonstrated that this compound can enhance cognitive performance. jpn.ca Research indicates that low doses of this compound consistently improve sustained attention for novel objects and enhance spatial memory. nih.govresearchgate.net To investigate the neural correlates of these cognitive improvements, electroencephalogram (EEG) and electromyography (EMG) recordings were performed during cognitive tasks. nih.gov Power spectral density analysis of this data revealed that this compound administration was associated with a reduction in EEG delta wave power, which is an index of sleepiness. nih.gov Concurrently, there was an enhancement of EEG fast-gamma activity during the execution of the Novel Object Recognition (NOR) task, a change considered to be an index of heightened mental concentration. nih.gov

These findings suggest that this compound's ability to improve attentional and memory performance is linked to its capacity to induce and sustain brain activity patterns associated with alertness and concentration. nih.govresearchgate.net The compound's wake-promoting activity at higher doses is associated with a significant upregulation of EEG gamma activity, a recognized cognitive biomarker, and the expression of genes related to neural plasticity, learning, and memory. jpn.ca

Table 1: Effects of this compound on Cognitive Tasks in Murine Models

Cognitive Domain Test Model Key Findings Associated EEG Changes Citations
Attention & Memory Novel Object Recognition (NOR) Improved sustained attention for novel objects and long-term (24h) memory. Enhanced fast-gamma power during task execution. nih.gov, researchgate.net
Spatial Memory Morris Water Maze (MWM) Improved spatial memory performance compared to saline controls. N/A nih.gov
Alertness EEG/EMG Recording Reduced EEG delta power (marker of sleepiness) following cognitive tasks. Reduced delta power, sustained fast-gamma power. nih.gov, researchgate.net

Chronic intermittent hypoxia (IH), a key characteristic of obstructive sleep apnea (OSA) in experimental models, is known to induce significant cognitive deficits. researchgate.netnih.govnih.gov In murine models exposed to IH for several weeks, this compound has been shown to effectively ameliorate these cognitive impairments. researchgate.netnih.govnih.gov

Studies utilizing the Novel Object Recognition (NOR) test revealed that mice exposed to IH exhibited impaired explicit memory, which was significantly improved following treatment with this compound. researchgate.netnih.govnih.gov This improvement in cognitive performance was observed alongside a reduction in anxiety-like behaviors that were also induced by IH. researchgate.netnih.govnih.gov Notably, in a direct comparison, while both this compound and modafinil were effective in reducing the excessive sleepiness caused by IH, only this compound demonstrated a significant improvement in the associated cognitive deficits and anxiolytic effects. researchgate.netnih.govnih.gov These findings suggest that this compound could offer benefits beyond managing sleepiness in conditions characterized by intermittent hypoxia. nih.gov

Behavioral Characterization of this compound in Comparison to Psychostimulants

A distinguishing feature of this compound in preclinical behavioral studies is its limited effect on spontaneous locomotor activity, especially when compared to traditional psychostimulants like d-amphetamine and modafinil. nih.govnih.gov While stimulants such as d-amphetamine are known to induce hyperactivity, this compound is not associated with strong psychomotor activity. nih.gov

In a head-to-head comparison in both wild-type and narcoleptic (orexin-tTA; TetO-DTA) mice, modafinil produced a rapid, dose-dependent, and persistent increase in locomotor activity. nih.gov In contrast, this compound did not induce a rapid change in locomotor activity after administration. nih.gov Even at higher doses (50-150 mg/kg), this compound induces a state of alert wakefulness characterized by very limited spontaneous movement for the first one to two hours post-injection. jpn.caresearchgate.netnih.gov This lack of hyperlocomotion is a key difference from other compounds used to promote wakefulness. researchgate.net

Table 2: Comparative Effects of this compound and Modafinil on Locomotor Activity in Mice

Compound Effect on Locomotor Activity Onset of Action Notes Citations
This compound Minimal to no significant increase; higher doses associated with low mobility. No rapid change observed post-administration. Induces an alert state with limited spontaneous movement at higher doses. nih.gov, nih.gov
Modafinil Rapid, persistent, and dose-dependent increase in locomotor activity. Rapid increase following administration. The robust increase in activity continued through the active (dark) period. nih.gov

Preclinical evidence consistently shows that this compound does not induce behavioral stereotypies, a class of repetitive, purposeless movements often associated with psychostimulants like amphetamines. nih.govjpn.canih.gov This lack of stereotypic behavior represents a significant advantage and a point of differentiation from other stimulant medications. nih.govjpn.ca

Furthermore, this compound is not associated with anxiety-related behaviors. nih.govjpn.canih.gov In fact, in murine models where anxiety-like behaviors are induced by chronic intermittent hypoxia, this compound treatment has been shown to produce anxiolytic (anxiety-reducing) effects. researchgate.netnih.govnih.gov This contrasts with the effects of other stimulants and was observed even as the compound ameliorated cognitive deficits in the same model. nih.gov In a murine model of sleep fragmentation, another hallmark of OSA, this compound also improved cognitive deficits without negatively impacting anxiety-related behaviors.

Assessment of Discriminative Stimulus Properties

Preclinical investigations into the discriminative stimulus properties of this compound have been conducted to understand its subjective effects and abuse potential. Drug discrimination studies are a valuable tool in pharmacology for assessing whether a novel compound produces subjective effects similar to those of a known drug of abuse. In these studies, animals are trained to distinguish between the effects of a specific drug (the training drug) and a placebo (saline). Once this discrimination is learned, other drugs can be tested to see if they "substitute" for the training drug, meaning they produce a similar interoceptive cue.

In studies involving rats, the discriminative stimulus effects of this compound were compared to those of cocaine, a potent dopamine reuptake inhibitor, and amphetamine, a dopamine and norepinephrine releasing agent. fda.gov The findings from these nonclinical studies, as reported in regulatory documents, indicate that this compound's subjective effects have some similarities to cocaine but are distinct from those of amphetamine. fda.gov

Specifically, when rats were trained to discriminate cocaine from saline, subsequent administration of this compound resulted in a full substitution for the cocaine-associated cue. fda.gov This suggests that this compound can produce subjective effects that are recognizable by the animals as being similar to those of cocaine. However, it is important to note that this compound was significantly less potent than cocaine in producing these effects, meaning a much higher dose of this compound was required to elicit the same level of response as cocaine. fda.gov

Conversely, in rats trained to discriminate amphetamine from saline, this compound did not generalize to the amphetamine cue. fda.gov This indicates that the subjective effects produced by this compound are not perceived by the animals as being similar to those induced by amphetamine. This differentiation is pharmacologically significant, as while both this compound and amphetamine affect dopamine and norepinephrine systems, their primary mechanisms of action differ. This compound primarily functions as a reuptake inhibitor, whereas amphetamine acts primarily as a releasing agent.

The table below summarizes the key findings from the preclinical discriminative stimulus studies of this compound.

Training Drug Test Drug Species Outcome Potency Relative to Training Drug
CocaineThis compoundRatFull Substitution~20-fold less potent
AmphetamineThis compoundRatNo GeneralizationN/A

Clinical Efficacy of Solriamfetol

Methodologies for Assessing Wakefulness and Sleepiness in Clinical Trials

The clinical evaluation of treatments for excessive sleepiness relies on standardized and validated measurement tools. These tools are designed to capture both objective physiological changes and the subjective experience of the patient, providing a comprehensive view of a treatment's impact. In the clinical trials for solriamfetol, efficacy was assessed through objective tests of the ability to stay awake, patient-reported assessments of sleepiness, and global impression scales. nih.gov

The Maintenance of Wakefulness Test (MWT) is a standard, objective measure used to assess an individual's ability to remain awake under soporific conditions. nih.gov It consists of a series of trials where patients are instructed to sit quietly in a dimly lit, comfortable environment and try to stay awake for a defined period, typically 40 minutes, without using extraordinary measures. oup.com

In a pivotal phase 3 study involving patients with narcolepsy (TONES 2), this compound demonstrated robust, dose-dependent improvements in the ability to maintain wakefulness as measured by the MWT. nih.govnih.gov The co-primary endpoints of the study included the change from baseline in MWT sleep latency at week 12. nih.gov Patients treated with 150 mg and 300 mg of this compound showed statistically significant increases in how long they could stay awake compared to those on placebo. nih.govnih.gov

The mean improvements from baseline in MWT sleep latency were significant. For instance, at week 12, patients receiving 150 mg and 300 mg of this compound experienced least squares mean increases of 9.8 minutes and 12.3 minutes, respectively, compared to a 2.1-minute increase for placebo. nih.govnih.gov Further analysis showed that a greater percentage of patients treated with this compound achieved significant improvements from baseline on the MWT. At week 12, 36% of patients on 150 mg and 38% on 300 mg achieved an improvement of at least 15 minutes, compared to only 4% of patients on placebo. oup.com

Table 1: Change from Baseline in Maintenance of Wakefulness Test (MWT) Sleep Latency (in minutes) at Week 12 in Patients with Narcolepsy


Treatment GroupNumber of Patients (n)Least Squares Mean Change from Baseline (minutes)P-value vs. Placebo
Placebo592.1-
This compound 75 mg584.50.1743
This compound 150 mg559.8<0.0001
This compound 300 mg5912.3<0.0001

Data sourced from a phase 3 clinical trial in patients with narcolepsy. nih.gov

The Epworth Sleepiness Scale (ESS) is a widely used, self-administered questionnaire that assesses a patient's subjective level of daytime sleepiness. nih.govnih.gov Patients rate their likelihood of dozing off in eight different common situations, with a total score ranging from 0 to 24. A score greater than 10 is generally considered to indicate excessive daytime sleepiness. sunosihcp.com

In clinical trials, this compound produced significant reductions in ESS scores, indicating a marked improvement in patients' perception of their sleepiness. nih.govnih.gov This was a co-primary endpoint in the TONES 2 study. nih.gov At week 12, patients treated with 150 mg and 300 mg of this compound had least squares mean reductions in their ESS scores of -5.4 and -6.4, respectively, compared to a reduction of -1.6 for the placebo group. nih.govnih.gov

A post-hoc analysis further highlighted the clinical relevance of these changes by examining the percentage of patients who achieved an ESS score within the normal range (≤10). In the narcolepsy patient group, 49.2% of those on the 300 mg dose and 40.0% of those on the 150 mg dose reported ESS scores of 10 or less at week 12, compared to just 15.5% of patients receiving placebo. nih.gov

Table 2: Change from Baseline in Epworth Sleepiness Scale (ESS) Score at Week 12 in Patients with Narcolepsy


Treatment GroupNumber of Patients (n)Least Squares Mean Change from BaselineP-value vs. Placebo
Placebo58-1.6-
This compound 75 mg59-3.80.0093
This compound 150 mg55-5.4<0.0001
This compound 300 mg59-6.4<0.0001

Data sourced from a phase 3 clinical trial in patients with narcolepsy. nih.gov

Efficacy of this compound in Excessive Daytime Sleepiness Associated with Narcolepsy

This compound has been shown to be an effective therapeutic option for managing the core symptom of excessive daytime sleepiness in patients with narcolepsy. nih.govnih.gov Its efficacy has been established in pivotal clinical trials and confirmed over longer-term studies. nih.govoup.com

In the 12-week, phase 3 TONES 2 study, this compound demonstrated its efficacy by meeting its co-primary and key secondary endpoints. nih.govnih.gov

Co-primary Endpoints : The study successfully achieved its co-primary endpoints for the 150 mg and 300 mg doses, showing statistically significant improvements in both objective (MWT) and subjective (ESS) measures of sleepiness compared to placebo. nih.govnih.gov

Key Secondary Endpoint : The key secondary endpoint, the percentage of patients reporting improvement on the PGI-C, was also met. nih.govnih.gov Significantly more patients treated with the 150 mg and 300 mg doses of this compound felt their condition had improved compared to the placebo group. nih.govnih.gov

The efficacy of this compound was found to be similar in patients with narcolepsy with cataplexy and those without cataplexy, indicating its broad utility in the narcolepsy population. oup.com

Table 3: Percentage of Patients Reporting Improvement on PGI-C at Week 12


Treatment GroupPercentage of Patients Reporting ImprovementP-value vs. Placebo
Placebo39.7%-
This compound 75 mg67.8%0.0023
This compound 150 mg78.2%<0.0001
This compound 300 mg84.7%<0.0001

Data sourced from a phase 3 clinical trial in patients with narcolepsy. nih.gov

The durability of this compound's effect has been evaluated in long-term studies. ersnet.orgersnet.org A study designed to assess the long-term safety and maintenance of efficacy enrolled patients who had completed previous this compound trials into an open-label treatment phase for up to one year. nih.govoup.com During this maintenance phase, the improvements in ESS scores and global impression scales (PGI-C and CGI-C) were sustained. oup.comneurology.org

To further confirm the maintenance of efficacy, a subgroup of patients who had been on stable treatment for approximately 6 months entered a 2-week, placebo-controlled randomized-withdrawal (RW) phase. oup.comersnet.org The primary endpoint for this phase was the change in ESS score. oup.com Patients who were switched to placebo experienced a significant worsening of their sleepiness (a mean increase of 5.3 points on the ESS) compared to those who continued on this compound (a mean increase of 1.6 points). oup.comersnet.org Similarly, a significantly higher percentage of patients on placebo were rated as "worse" on the PGI-C and CGI-C scales compared to those remaining on this compound. oup.comersnet.org

These results demonstrate that the efficacy of this compound is maintained with long-term treatment and that discontinuing the medication leads to a re-emergence of excessive daytime sleepiness. nih.govoup.comneurology.org

Efficacy of this compound in Excessive Daytime Sleepiness Associated with Obstructive Sleep Apnea (B1277953)

Clinical trials have consistently demonstrated the robust wake-promoting effects of this compound in patients with excessive daytime sleepiness (EDS) associated with obstructive sleep apnea (OSA). nih.govaasm.org In a 12-week, randomized, placebo-controlled study (TONES 3), this compound produced dose-dependent improvements in wakefulness and reductions in sleepiness. nih.gov

The co-primary endpoints, the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS) score, were met at all evaluated doses. nih.gov Patients treated with this compound showed significant increases in MWT sleep latency, with least squares mean changes from baseline at week 12 ranging from 10.6 to 13.7 minutes across the 75 mg, 150 mg, and 300 mg doses, compared to a minimal change for placebo. nih.gov Similarly, ESS scores decreased significantly, indicating reduced subjective sleepiness. nih.gov These effects were observed as early as week 1 and were maintained throughout the 12-week study duration. nih.gov A post-hoc analysis further highlighted the clinical relevance of these findings, showing a significantly greater percentage of participants treated with this compound achieved ESS scores within the normal range (≤10) compared to placebo. aasm.org

Table 2: Key Efficacy Outcomes for this compound in OSA (12-Week TONES 3 Trial)

Dose LS Mean Change from Baseline in MWT (minutes) LS Mean Change from Baseline in ESS
Placebo 0.4 -3.3
This compound 37.5 mg 4.2 -4.5
This compound 75 mg 8.9 -5.4
This compound 150 mg 11.0 -7.7
This compound 300 mg 13.3 -7.9

Data represents changes at Week 12. All this compound doses showed a statistically significant difference (p<0.05) from placebo for both endpoints. nih.gov MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale; LS: Least Squares.

The efficacy of this compound in treating EDS in OSA patients appears to be independent of their adherence to primary OSA therapy, such as Positive Airway Pressure (PAP). nih.govnih.govjwatch.org An analysis from a long-term, open-label extension study evaluated the effectiveness of this compound in subgroups of OSA participants who were either adherent or nonadherent to their primary therapy at baseline. nih.govneurologylive.com

The results showed that this compound provided similar and sustained improvements in wakefulness for both groups over a 40-week period. nih.govnih.gov At the start of the study, the mean ESS scores for the adherent and nonadherent subgroups were 15.0 and 15.8, respectively. neurologylive.com By week 40 of open-label treatment, the mean ESS scores had improved to 6.5 in the adherent group and 6.8 in the nonadherent group, demonstrating a comparable and clinically meaningful reduction in sleepiness for both cohorts. nih.govneurologylive.com Furthermore, the long-term use of this compound did not negatively affect the patients' use of their primary OSA therapy. nih.govnih.gov

Table 3: Long-Term Efficacy of this compound by PAP Adherence

Patient Subgroup N Mean ESS at Baseline Mean ESS at Week 40
Adherent to PAP Therapy 255 15.0 6.5
Nonadherent to PAP Therapy 78 15.8 6.8

Data sourced from a long-term open-label extension trial. nih.govneurologylive.com ESS: Epworth Sleepiness Scale; PAP: Positive Airway Pressure.


Investigational Efficacy of this compound in Other Clinical Populations

This compound is being investigated as a potential treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in adults, with recent clinical trial data suggesting a positive impact on symptom burden and disease severity. psychiatrictimes.comappliedclinicaltrialsonline.com The FOCUS Phase 3 trial, a randomized, double-blind, placebo-controlled study, evaluated this compound in adults with ADHD. psychiatrictimes.comveeva.combiospace.com

The trial successfully met its primary endpoint, demonstrating a statistically significant reduction in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score compared to placebo at week 6. psychiatrictimes.comappliedclinicaltrialsonline.com Patients receiving the 150 mg dose of this compound experienced a mean reduction of 17.7 points from baseline, compared to a 14.3-point reduction for placebo. psychiatrictimes.comappliedclinicaltrialsonline.com This improvement represented a nearly 50% reduction in the mean ADHD symptom burden for the treatment group. psychiatrictimes.commanilatimes.net

Table 4: Efficacy Results of the FOCUS Phase 3 Trial in Adult ADHD at Week 6

Outcome Measure Placebo This compound 150 mg P-Value
Mean Reduction in AISRS Total Score 14.3 points 17.7 points 0.039
Clinical Response Rate (≥30% AISRS improvement) 41.3% 53.5% 0.024
CGI-S for ADHD (Key Secondary Endpoint) Not specified Statistically significant improvement 0.017

Data sourced from the 6-week FOCUS Phase 3 trial. psychiatrictimes.comappliedclinicaltrialsonline.commanilatimes.net AISRS: Adult ADHD Investigator Symptom Rating Scale; CGI-S: Clinical Global Impression of Severity.


This compound in Attention-Deficit/Hyperactivity Disorder (ADHD) in Adults

Cognitive Function Enhancement in ADHD Contexts

Recent clinical trials have explored this compound as a potential treatment for ADHD in adults, with a focus on its impact on cognitive function and core symptoms of the disorder. massgeneral.orghcplive.com

A small, 6-week pilot study involving 60 adults with ADHD found that this compound was an effective therapy. massgeneral.org Participants were randomized to receive either this compound or a placebo. massgeneral.org By the end of the study, a greater proportion of individuals taking this compound showed improvements across multiple scales, including the Adult ADHD Investigator Symptom Rating Scale (AISRS), the Clinical Global Impressions (CGI) scale, and the Behavior Rating Inventory of Executive Function-Adult Form (BRIEF-A), which measures executive function challenges. massgeneral.orgnih.gov Specifically, 45% of participants in the treatment group met the predefined criteria for treatment response, compared to 6.9% in the placebo group. healthday.com

This compound in Major Depressive Disorder (MDD) with Concomitant Excessive Daytime Sleepiness

The potential utility of this compound in treating MDD, particularly in patients who also experience excessive daytime sleepiness (EDS), has been the subject of recent clinical investigation. stocktitan.net EDS is a common and debilitating symptom in a significant portion of individuals with MDD, affecting approximately 50% of this patient population. globenewswire.comgcs-web.com

In the subgroup of patients with MDD and severe EDS (defined as an Epworth Sleepiness Scale [ESS] score of ≥16), treatment with this compound resulted in clinically meaningful and numerically greater improvements in depressive symptoms compared to placebo. globenewswire.com These improvements were observed across multiple efficacy measures, including the Montgomery-Åsberg Depression Rating Scale (MADRS) total score, the MADRS anhedonia subscale, and rates of remission. globenewswire.comfirstwordpharma.com It is important to note that the study was not powered to demonstrate statistical significance in this subgroup. globenewswire.com Based on these findings, a future Phase 3 trial is planned to specifically investigate this compound in MDD patients with EDS. firstwordpharma.comfinancialpost.com

PARADIGM Trial: Efficacy Measures in MDD with Severe EDS
Efficacy MeasureObservation in Severe EDS Subgroup (this compound vs. Placebo)Citation
Montgomery-Åsberg Depression Rating Scale (MADRS) Total ScoreClinically meaningful and numerically greater improvement globenewswire.com
MADRS Anhedonia SubscaleClinically meaningful and numerically greater improvement globenewswire.comfirstwordpharma.com
MADRS Remission (Total Score ≤10)Clinically meaningful and numerically greater improvement globenewswire.comfirstwordpharma.com
Clinical Global Impression of Severity (CGI-S)Clinically meaningful and numerically greater improvement globenewswire.comfirstwordpharma.com
Clinical Global Impression of Improvement (CGI-I)Clinically meaningful and numerically greater improvement globenewswire.comfirstwordpharma.com
Patient Global Impression of Improvement (PGI-I)Clinically meaningful and numerically greater improvement globenewswire.comfirstwordpharma.com

The relationship between the wake-promoting effects of this compound and its potential impact on depressive symptoms is a key area of interest. A secondary analysis of two randomized controlled trials in patients with narcolepsy or OSA found that the efficacy and safety of this compound for treating EDS were not affected by a history of depression. nih.gov Patients with and without a history of depression experienced similar improvements in wakefulness (measured by the Maintenance of Wakefulness Test) and reductions in sleepiness (measured by the Epworth Sleepiness Scale). nih.gov

Furthermore, a study in adults with ADHD treated with this compound found that while sleepiness scores improved significantly, this improvement did not predict the response in ADHD symptoms. nih.gov This suggests that the therapeutic effects of this compound on the core symptoms of the disorder may be independent of its effects on alertness. hcplive.com While the PARADIGM trial showed concurrent improvements in both sleepiness and depressive symptoms in the severe EDS subgroup, the direct correlational relationship between these two outcomes requires further investigation in specifically designed trials. globenewswire.com

Emerging Research on this compound in Binge Eating Disorder (BED)

This compound is currently being investigated as a potential treatment for Binge Eating Disorder (BED), a condition characterized by recurrent episodes of consuming large quantities of food accompanied by a sense of loss of control. indagoresearch.orgpatsnap.com

Axsome Therapeutics has initiated the ENGAGE Phase 3 clinical trial, a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of this compound in adults with BED. patsnap.combiospace.com The trial is expected to enroll approximately 450 participants who will be randomized to receive one of two doses of this compound or a placebo over a 12-week period. patsnap.combiospace.com The primary focus of the study is the reduction in the number of binge eating episodes. biospace.com this compound is not yet approved by the FDA for the treatment of BED. patsnap.com

ENGAGE Phase 3 Trial for this compound in Binge Eating Disorder
Trial NamePhaseDesignNumber of ParticipantsPrimary EndpointCitation
ENGAGE3Randomized, double-blind, placebo-controlled, multicenterApproximately 450Change in the number of binge eating episodes patsnap.combiospace.comwithpower.com

Preliminary Studies on this compound in Excessive Sleepiness Associated with Shift Work Disorder (SWD)

Shift Work Disorder (SWD) is characterized by excessive sleepiness during desired wakeful periods and insomnia during desired sleep periods, affecting a significant portion of the workforce engaged in non-traditional hours. clinicaltrials.gov

A 4-week, randomized, double-blind, placebo-controlled clinical trial (NCT04788953) was conducted in 74 early morning shift workers with SWD. researchgate.net The study's primary outcome was objective sleepiness as measured by the Maintenance of Wakefulness Test (MWT). clinicaltrials.govresearchgate.net The results demonstrated that this compound significantly improved objective sleepiness compared to placebo. researchgate.net Participants in the this compound group showed a greater increase in MWT sleep latency from baseline to the end of treatment. researchgate.net

Secondary outcomes included subjective measures of sleepiness, such as the Karolinska Sleepiness Scale (KSS) and the Epworth Sleepiness Scale (ESS), as well as the Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C). clinicaltrials.govresearchgate.net Significant improvements were observed in the this compound group across all these secondary measures compared to the placebo group. researchgate.net

Additionally, the SUSTAIN Phase 3 trial is currently underway to further assess the efficacy and safety of this compound in adults with excessive sleepiness associated with SWD. centerwatch.comclinicaltrials.gov This multicenter, randomized, double-blind, placebo-controlled study will randomize subjects to receive this compound or placebo for 12 weeks. clinicaltrials.gov

Clinical Trial Data for this compound in Shift Work Disorder (NCT04788953)
Outcome MeasureEndpoint TypeResult (this compound vs. Placebo)Citation
Maintenance of Wakefulness Test (MWT)PrimarySignificant improvement in objective sleepiness clinicaltrials.govresearchgate.net
Karolinska Sleepiness Scale (KSS)SecondarySignificant improvement in subjective sleepiness clinicaltrials.govresearchgate.net
Epworth Sleepiness Scale (ESS)SecondarySignificant improvement in subjective sleepiness researchgate.net
Clinical Global Impression of Change (CGI-C)SecondaryHigher percentage of participants showing improvement researchgate.net
Patient Global Impression of Change (PGI-C)SecondaryHigher percentage of participants showing improvement researchgate.net

Clinical Safety and Tolerability of Solriamfetol

Comprehensive Analysis of Adverse Event Profiles in Solriamfetol Clinical Trials

A consistent safety profile for this compound has been established through short-term and long-term clinical studies. oup.comaasm.org The majority of adverse events reported were mild to moderate in severity. nih.govnih.gov

Patterns of Common Treatment-Emergent Adverse Events

In 12-week, placebo-controlled trials, the most frequently reported treatment-emergent adverse events (TEAEs) included headache, nausea, decreased appetite, anxiety, and insomnia. nih.govnih.govnih.gov The incidence of these events was generally dose-dependent. nih.govaasm.org

Post-hoc analysis of phase 3 trials in patients with OSA and narcolepsy identified several common early-onset TEAEs, which were most prominent during the first week of treatment and decreased over time. nih.govaasm.org In patients with OSA, these included headache, nausea, feeling jittery, decreased appetite, anxiety, and insomnia. nih.govaasm.org For those with narcolepsy, common early-onset TEAEs were headache, nausea, decreased appetite, and dry mouth. nih.govaasm.org While many of these events, such as headache and nausea, were transient with a median duration of a week or less, others like decreased appetite and anxiety tended to persist longer. nih.govaasm.org

Common Treatment-Emergent Adverse Events (TEAEs) in 12-Week this compound Trials (Incidence ≥5% in any this compound Group)
Adverse EventPatient PopulationIncidence with this compoundReference
HeadacheOSA & NarcolepsyReported as a common TEAE nih.govaasm.org
NauseaOSA & NarcolepsyReported as a common TEAE nih.govaasm.org
Decreased AppetiteOSA & NarcolepsyReported as a common TEAE nih.govaasm.org
AnxietyOSA & NarcolepsyReported as a common TEAE nih.govaasm.org
NasopharyngitisOSA & NarcolepsyReported as a common TEAE nih.govaasm.org
Dry MouthNarcolepsy & OSAReported as a common TEAE nih.govaasm.org
InsomniaOSADose-dependent reporting nih.gov

Incidence of Serious Adverse Events and Discontinuation Rates

Serious adverse events (SAEs) were infrequent in this compound clinical trials, and none were considered by investigators to be related to the study drug. nih.govaasm.org In a 12-week study involving 476 participants with OSA, three participants (0.8%) in the this compound groups experienced SAEs, compared to two (1.7%) in the placebo group. nih.gov In a long-term safety study involving 643 participants, 27 individuals (4.2%) reported at least one serious TEAE. oup.com

Discontinuation due to adverse events was the most common reason for withdrawal from the trials. aasm.org In a pooled analysis of 12-week studies, TEAEs led to discontinuation in 7.0% of this compound-treated participants with OSA and 5.1% of those with narcolepsy, compared to 3.4% and 1.7% of placebo-treated participants, respectively. aasm.org In the OSA population, anxiety and feeling jittery were the most frequent early-onset TEAEs leading to discontinuation. nih.gov In the narcolepsy group, discontinuation due to common early-onset TEAEs was less frequent. nih.gov Long-term studies showed a discontinuation rate due to AEs of about 9.2% to 9.5%. oup.comaasm.org

Discontinuation Rates Due to Treatment-Emergent Adverse Events (TEAEs) in 12-Week Trials
Patient PopulationThis compoundPlaceboReference
Obstructive Sleep Apnea (B1277953) (OSA)7.0%3.4% aasm.org
Narcolepsy5.1%1.7% aasm.org

Consistency of Safety Profile Across Different Patient Cohorts

The safety profile of this compound was generally similar between patient cohorts with narcolepsy and obstructive sleep apnea. aasm.orgaasm.org The most common TEAEs, such as headache, nausea, decreased appetite, and anxiety, were reported in both populations. aasm.orgaasm.org However, some analyses noted that the incidence rates of common TEAEs were generally higher among participants with narcolepsy compared to those with OSA. nih.gov

Long-term studies confirmed that the safety profile remained consistent regardless of the underlying condition (narcolepsy or OSA). aasm.org Furthermore, in patients with OSA, the efficacy and safety of this compound were comparable whether or not they were adherent to primary OSA therapy, such as continuous positive airway pressure (CPAP). practicalneurology.comaasm.org

Cardiovascular System Monitoring in this compound Treatment

Given its mechanism as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, particular attention has been paid to the cardiovascular effects of this compound in clinical trials.

Effects on Heart Rate and Blood Pressure Parameters

This compound has been shown to cause dose-dependent increases in systolic blood pressure, diastolic blood pressure, and heart rate. drugs.comrxlist.comsunosihcp.com These effects necessitate monitoring of blood pressure before and during treatment. drugs.comsunosihcp.com In a long-term study, mean increases from baseline for patients in one group ranged from 1.0 to 4.3 mm Hg for systolic blood pressure, 0.8 to 2.4 mm Hg for diastolic blood pressure, and 0.6 to 4.2 bpm for heart rate over a period of up to 52 weeks. oup.com Patients with moderate or severe renal impairment may be at a higher risk for these increases due to the prolonged half-life of the drug. sunosihcp.com Clinical guidelines recommend caution when treating patients with pre-existing hypertension or those at a higher risk for major adverse cardiovascular events. drugs.comsunosihcp.com

Mean Increases in Cardiovascular Parameters in a Long-Term this compound Study
ParameterMean Increase from BaselineReference
Systolic Blood Pressure1.0 to 4.3 mm Hg oup.com
Diastolic Blood Pressure0.8 to 2.4 mm Hg oup.com
Heart Rate0.6 to 4.2 bpm oup.com

Electrocardiographic Assessments, Including QTcF Interval Evaluation

A thorough QT/QTc study was conducted to assess the effect of this compound on cardiac repolarization. nih.govnih.gov This randomized, double-blind, placebo- and positive-controlled crossover study evaluated single therapeutic (300 mg) and supratherapeutic (900 mg) doses of this compound in healthy adults. nih.govnih.gov

The study's primary endpoint was the placebo- and predose-adjusted mean difference in the Fridericia-corrected QT interval (ddQTcF). nih.gov For both this compound doses, the upper bounds of the two-sided 90% confidence intervals for ddQTcF were below the 10-millisecond threshold for regulatory concern at all post-dose time points. nih.govnih.gov No participant experienced a QTcF increase from baseline of more than 60 milliseconds, and no QTcF values exceeded 480 milliseconds with either this compound dose. nih.govnih.gov The results indicate that this compound, even at supratherapeutic doses, does not have a clinically significant effect on the QTcF interval. nih.gov

Psychiatric and Neurological Safety Signals Associated with this compound

The use of this compound has been associated with certain psychiatric and neurological effects. These are primarily linked to its mechanism of action as a dopamine and norepinephrine reuptake inhibitor.

Incidence and Management of Anxiety and Insomnia

Anxiety and insomnia are among the most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials of this compound. nih.govaasm.org

Anxiety: In 12-week studies involving patients with obstructive sleep apnea (OSA), anxiety was reported in 2.1% of participants receiving this compound at doses of 150 mg or less. nih.gov For some individuals, anxiety was a reason for discontinuing the treatment. nih.gov Long-term studies have also identified anxiety as a common TEAE. aasm.orgoup.com

Insomnia: Insomnia was reported in 1.3% of patients with OSA receiving this compound at doses of 150 mg or less in 12-week trials. nih.gov Like anxiety, insomnia has been noted as a common adverse event in long-term safety studies. aasm.orgoup.com It can also be a reason for treatment discontinuation. nih.gov

The incidence of these adverse events tends to be highest in the first week of treatment and often decreases over time. nih.govnih.gov Most of these events are considered mild to moderate in severity. nih.govnih.gov

Management of anxiety and insomnia may involve dose reduction or discontinuation of this compound if the symptoms are persistent or bothersome. sunosi.comsunosi.com Patients with moderate or severe renal impairment may have a higher risk of these psychiatric symptoms due to the longer half-life of the drug in their system. sunosihcp.com

Table 1: Incidence of Common Early-Onset Psychiatric TEAEs with this compound (Doses ≤150 mg)

Adverse Event Obstructive Sleep Apnea (OSA) Narcolepsy
Anxiety 2.1% -
Insomnia 1.3% -

Data sourced from a post-hoc analysis of 12-week randomized controlled trials. nih.gov

Evaluation of Signals Related to Depressive Disorders, Suicidal Ideation, and Self-Injury

Clinical trials and post-marketing surveillance have monitored for signals of depression-related adverse events.

A secondary analysis of two 12-week randomized controlled trials looked at the effects of this compound in participants with a history of depression. In these studies, there were isolated reports of worsening depression, depressive symptoms, and situational depression in both the this compound and placebo groups. nih.gov Importantly, no shifts from baseline in suicidal behavior were observed in either study. nih.gov Among all participants who experienced a shift from baseline in suicidal ideation, the reported TEAEs included worsening of depression, depressive symptoms, situational depression, and suicidal ideation, with instances occurring in both placebo and this compound-treated groups. nih.gov

Real-world data from a study of patients with narcolepsy or OSA, some of whom self-reported anxiety and/or depression, found that this compound improved sleepiness scores regardless of these psychiatric comorbidities. oup.com The rates of common adverse events like headache, insomnia, and decreased appetite were similar between those with and without reported anxiety/depression. oup.com

It is important to note that clinical trials for this compound often excluded patients with severe psychiatric comorbidities. oup.com One clinical trial protocol explicitly excludes individuals at imminent risk of suicide or self-injury, or those with a recent history of a suicide attempt. clinicaltrials.gov

Assessment of Psychomotor Agitation and Restlessness

Psychomotor agitation and restlessness have been identified as potential adverse reactions to this compound.

Feeling Jittery: In studies of patients with OSA, "feeling jittery" was a common early-onset TEAE, reported by 3.0% of participants at doses of 150 mg or less. nih.gov This symptom, along with headache and nausea, typically had a median duration of eight days or less. nih.govnih.gov

Agitation and Irritability: The prescribing information for this compound lists agitation and irritability as potential psychiatric adverse reactions observed in clinical trials. sunosi.comsunosi.com These symptoms, along with anxiety and insomnia, are monitored, and dose reduction or discontinuation may be considered if they develop. sunosi.comsunosi.com

Renal Impairment and this compound Safety Profile

The safety and pharmacokinetic profile of this compound is significantly influenced by renal function, as the drug is primarily eliminated by the kidneys. nih.govnih.gov

Impact of Renal Function on this compound Exposure and Elimination Kinetics

Approximately 90-95% of a this compound dose is excreted unchanged in the urine. nih.goveuropa.eu Consequently, renal impairment leads to decreased clearance and increased exposure to the drug.

Studies have shown that as renal function declines, the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, and the elimination half-life (t½) of this compound increase. nih.govnih.govnih.gov

Mild Renal Impairment: Compared to individuals with normal renal function, those with mild impairment show a ~53% increase in AUC and a 1.2-fold increase in half-life. nih.govnih.gov

Moderate Renal Impairment: In this group, the AUC increases by ~129%, and the half-life is 1.9 times longer. nih.govnih.gov

Severe Renal Impairment: Patients with severe renal impairment experience a ~339% increase in AUC and a 3.9-fold longer half-life. nih.govnih.gov

End-Stage Renal Disease (ESRD): In patients with ESRD, the total exposure to this compound is 4 to 5 times higher than in those with normal renal function, and the half-life extends to over 100 hours. nih.govnih.gov Hemodialysis can remove about 21% of a this compound dose over a 4-hour period. nih.govnih.gov

The maximum concentration (Cmax) of this compound and the time to reach it (Tmax) are not substantially affected by mild to severe renal impairment. nih.govresearchgate.net

Table 2: Effect of Renal Impairment on this compound Pharmacokinetics (Relative to Normal Renal Function)

Degree of Renal Impairment Increase in AUC (Area Under the Curve) Increase in Half-life (t½)
Mild ~53% 1.2-fold
Moderate ~129% 1.9-fold
Severe ~339% 3.9-fold

Data from single-dose pharmacokinetic studies. nih.govnih.gov

Safety Considerations and Dosing Principles in Patients with Varying Degrees of Renal Impairment

Due to the increased exposure and prolonged half-life, dosage adjustments are necessary for patients with moderate to severe renal impairment to mitigate potential risks. nih.govnih.govdrugs.com Patients with moderate or severe renal impairment may be at a higher risk for increases in blood pressure and heart rate, as well as psychiatric symptoms. sunosi.comsunosihcp.comdrugs.com

Mild Renal Impairment (eGFR 60-89 mL/min/1.73 m²): No dosage adjustment is required. europa.eumedscape.com

Moderate Renal Impairment (eGFR 30-59 mL/min/1.73 m²): A reduced starting dose is recommended, with a lower maximum daily dose. europa.eumedscape.com

Severe Renal Impairment (eGFR 15-29 mL/min/1.73 m²): A further reduced daily dose is recommended, which is also the maximum dose. europa.eumedscape.com

End-Stage Renal Disease (eGFR <15 mL/min/1.73 m²): The use of this compound is not recommended in this population due to the significant increase in drug exposure and prolonged half-life. nih.goveuropa.eumedscape.com

These dosing principles are based on pharmacokinetic modeling and simulation combined with clinical study data. nih.govnih.gov

Implications for Patients with End-Stage Renal Disease (ESRD) and Hemodialysis

The kidneys are the primary route for the elimination of this compound, with approximately 90% of the drug excreted unchanged in the urine within 48 hours. nih.govnih.gov This reliance on renal excretion has significant implications for patients with impaired kidney function, particularly those with End-Stage Renal Disease (ESRD).

A dedicated pharmacokinetic study evaluated the effects of a single dose of this compound in individuals with varying degrees of renal function, including those with ESRD requiring hemodialysis. nih.govresearchgate.net The study revealed a direct correlation between decreasing renal function and reduced clearance of this compound. nih.govresearchgate.net In patients with ESRD (defined as an estimated glomerular filtration rate [eGFR] <15 mL/minute per 1.73 m²), the exposure to this compound was dramatically increased. nih.govdrugs.com Specifically, the geometric mean area under the plasma concentration-time curve (AUC) increased by 357% in ESRD patients on hemodialysis and 518% in those not on hemodialysis, compared to individuals with normal renal function. nih.govresearchgate.net The drug's half-life was prolonged to over 100 hours in this group. nih.govdrugs.com

During a standard 4-hour hemodialysis session, only about 21% of the this compound dose was removed. nih.govdrugs.com Due to this significant increase in drug exposure and the extended half-life, which could heighten the risk for adverse reactions like elevations in blood pressure and heart rate, the use of this compound is not recommended in patients with ESRD. nih.govdrugs.commayoclinic.orgfda.gov

Table 1: Effect of Renal Impairment on this compound Pharmacokinetics

Renal Function Group eGFR (mL/min/1.73 m²) Geometric Mean AUC Increase (vs. Normal) Mean Half-Life Increase (Fold vs. Normal)
Mild Impairment 60–89 53% 1.2x
Moderate Impairment 30–59 129% 1.9x
Severe Impairment <30 339% 3.9x
ESRD <15 357% - 518% >100 hours

Data sourced from references nih.govresearchgate.netdrugs.com

Long-Term Safety and Maintenance of Efficacy Assessments of this compound

Given that conditions like narcolepsy and obstructive sleep apnea (OSA) are chronic, assessing the long-term performance of treatments is crucial. nih.govoup.com

Extended Treatment Durations and Characterization of Adverse Events

Long-term studies, with treatment durations extending up to one year, have been conducted to evaluate the safety and efficacy of this compound. nih.govaasm.org These studies found that the safety profile of this compound remained consistent with that observed in shorter 12-week trials, and no new safety concerns emerged with chronic administration. nih.govoup.com

The most frequently reported treatment-emergent adverse events (TEAEs) during long-term treatment were generally mild to moderate in severity. aasm.orgnih.gov These events were similar for patients with narcolepsy and those with OSA. nih.govpracticalneurology.com

Table 2: Common Treatment-Emergent Adverse Events in Long-Term this compound Studies (≥5% of participants)

Adverse Event
Headache
Nausea
Nasopharyngitis
Insomnia
Dry Mouth
Anxiety
Decreased Appetite
Upper Respiratory Tract Infection

Data sourced from references nih.govoup.comaasm.orgersnet.orgnih.gov

In one long-term study, 9.5% of participants withdrew due to TEAEs, and 4.2% experienced at least one serious TEAE. nih.govoup.com The incidence of any TEAE and serious TEAEs was noted to be slightly higher in the long-term studies compared to the shorter 12-week trials. aasm.org

Safety and Efficacy Outcomes During Randomized Withdrawal Phases

To confirm the maintenance of efficacy over time, long-term studies have incorporated placebo-controlled randomized withdrawal (RW) periods. nih.goversnet.org In this design, participants who have been on stable this compound treatment for an extended period (e.g., six months) are randomly assigned to either continue receiving this compound or switch to a placebo for a short duration (e.g., two weeks). nih.govyoutube.com

These RW studies have consistently demonstrated that participants who continued on this compound maintained their improvements in wakefulness and sleepiness. nih.govnih.gov In contrast, those who were switched to placebo experienced a significant worsening of their condition. nih.govnih.govresearchgate.net For instance, in one trial, the least squares mean change on the Epworth Sleepiness Scale (ESS) was 1.6 for the this compound group versus 5.3 for the placebo group, indicating a significant decline in efficacy for those who discontinued (B1498344) the active drug. nih.goversnet.org

Table 3: Efficacy Outcomes in a Randomized Withdrawal (RW) Study Phase

Efficacy Measure Group Switched to Placebo Group Continuing this compound
Change in MWT Sleep Latency Worsened by 12.1 minutes Maintained (-1.0 minute change)
Change in ESS Score Worsened by 4.5 points Maintained (-0.1 point change)
Patient Global Impression of Change (PGI-C) 50% reported worsening 20% reported worsening

Data sourced from references nih.govresearchgate.nethelsinki.fi

Importantly, the abrupt discontinuation of this compound during the RW phase did not lead to observations of rebound sleepiness or withdrawal-related adverse events. nih.govyoutube.com This suggests that long-term treatment with this compound maintains its therapeutic effect without causing withdrawal symptoms upon cessation. nih.gov

Drug Interaction Considerations for this compound

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

The concurrent use of this compound with monoamine oxidase inhibitors (MAOIs), or within 14 days of discontinuing an MAOI, is contraindicated. mayoclinic.orgsunosihcp.com This is a critical safety consideration due to the risk of a hypertensive reaction. sunosihcp.comdrugs.com

This compound functions as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synapse. medscape.com MAOIs work by inhibiting the enzyme responsible for breaking down these same monoamines. drugs.commedscape.com The combined action of both drugs can lead to a significant and dangerous increase in dopaminergic and noradrenergic activity, potentially resulting in a hypertensive crisis, which can lead to severe outcomes such as stroke, myocardial infarction, or death. drugs.comrxlist.com Examples of MAOIs include isocarboxazid, phenelzine, selegiline, and tranylcypromine. mayoclinic.orgmskcc.org

Potential for Interactions with Medications Affecting Heart Rate and/or Blood Pressure

This compound itself can cause a dose-dependent increase in both heart rate and blood pressure. mayoclinic.orgmskcc.orgwebmd.com Therefore, caution is advised when co-administering this compound with other medications that also impact these cardiovascular parameters. sunosihcp.comrxlist.com This includes other stimulant medications (such as methylphenidate or amphetamine) and other drugs known to increase blood pressure and heart rate. webmd.comwebmd.com The potential for pharmacodynamic interactions necessitates careful monitoring of blood pressure and heart rate when these medications are used together. sunosihcp.comrxlist.com Before initiating this compound, it is recommended that a patient's blood pressure is adequately controlled, and it should be monitored regularly throughout treatment. sunosihcp.com

Absence of Significant Cytochrome P450 Enzyme Inhibition or Induction by this compound

In vitro studies have been conducted to evaluate the potential of this compound to act as an inhibitor or inducer of key cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. These studies are essential for predicting the likelihood of drug-drug interactions when this compound is co-administered with other medications.

Research findings from studies using human liver microsomes or primary human hepatocytes indicate that this compound does not have a significant inhibitory effect on a wide range of CYP enzymes. fda.gov At concentrations reaching up to 1000 µM, this compound did not demonstrate inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4. fda.gov A weak inhibitory effect was noted for CYP2D6, with a reported half-maximal inhibitory concentration (IC50) of 360 µM. fda.gov Given that peak plasma concentrations of this compound at therapeutic doses are significantly lower than this IC50 value, the potential for clinically relevant drug-drug interactions mediated by CYP2D6 inhibition is considered low.

Furthermore, investigations into the potential for enzyme induction have shown that this compound does not induce CYP1A2, CYP2B6, or CYP3A4 at clinically relevant concentrations. fda.govnih.gov It was also found not to induce the UGT1A1 enzyme. nih.gov This lack of induction potential further reduces the risk of this compound altering the metabolic clearance of concomitantly administered drugs that are substrates for these enzymes. nih.gov

These findings collectively suggest that this compound has a low potential for causing clinically significant pharmacokinetic drug interactions related to the inhibition or induction of major CYP450 enzymes. nih.govfda.gov

Table 1: In Vitro Cytochrome P450 (CYP) Inhibition Profile of this compound

CYP Enzyme Inhibition Potential IC50 Value
CYP1A2 No significant inhibition > 1000 µM
CYP2A6 No significant inhibition > 1000 µM
CYP2B6 No significant inhibition > 1000 µM
CYP2C8 No significant inhibition > 1000 µM
CYP2C9 No significant inhibition > 1000 µM
CYP2C19 No significant inhibition > 1000 µM
CYP2D6 Weak inhibition 360 µM
CYP2E1 No significant inhibition > 1000 µM
CYP3A4 No significant inhibition > 1000 µM

Data sourced from in vitro studies using human liver microsomes. fda.gov

Table 2: In Vitro Cytochrome P450 (CYP) and UGT Enzyme Induction Profile of this compound

Enzyme Induction Potential
CYP1A2 No induction
CYP2B6 No induction
CYP3A4 No induction
UGT1A1 No induction

Data based on studies at clinically relevant concentrations. fda.govnih.gov

Limited Avidity for Common Drug Transport Systems (e.g., OCT2, MATE1, OATP1B1)

The interaction of this compound with various drug transport systems has been assessed through in vitro studies to determine its potential as a substrate or inhibitor of these transporters. The results indicate that this compound has limited and generally weak interactions with common drug transporters, suggesting a low risk of clinically meaningful drug-drug interactions mediated by these systems. fda.govnih.gov

Studies have shown that this compound is not a substrate for several key transporters, including the organic anion transporters OAT1 and OAT3, or the organic anion-transporting polypeptides OATP1B1 and OATP1B3. fda.gov It was identified as a low-avidity substrate for the organic cation transporter 2 (OCT2) and the multidrug and toxin extrusion protein 1 (MATE1), as well as for OCTN1 and OCTN2. fda.govnih.gov

Table 3: Interaction of this compound with Drug Transport Systems

Transporter Role of this compound Inhibition (IC50)
OATP1B1 Not a substrate No significant inhibition (>1000 µM)
OATP1B3 Not a substrate No significant inhibition (>1000 µM)
OAT1 Not a substrate No significant inhibition (>1000 µM)
OAT3 Not a substrate No significant inhibition (>1000 µM)
OCT2 Low-avidity substrate Weak inhibitor (146 µM)
MATE1 Low-avidity substrate Not specified
P-gp Not specified No significant inhibition (>1000 µM)
BCRP Not specified No significant inhibition (>1000 µM)

Data sourced from in vitro studies. fda.govnih.gov

Pharmacokinetic and Pharmacodynamic Characterization of Solriamfetol

Systemic Absorption and Oral Bioavailability of Solriamfetol

This compound is readily absorbed following oral administration, demonstrating high systemic availability. fda.govfda.gov The absolute oral bioavailability of this compound is approximately 95%. wikipedia.orgnih.govdrugbank.comnih.govdrugs.comfda.gov This high level of absorption is indicative of negligible first-pass metabolism. fda.govfda.gov

Under fasted conditions, peak plasma concentrations (Cmax) of this compound are typically reached at a median time (Tmax) of 2 hours, with a range of 1.25 to 3.0 hours. fda.govwikipedia.orgdrugbank.comnih.govdrugs.com The administration of this compound with a high-fat meal has a minimal impact on the peak concentration and the total drug exposure (AUC). nih.govnih.gov However, it does result in a delay in the time to reach peak plasma concentration by approximately one hour. wikipedia.orgdrugbank.comnih.govfda.goveuropa.eu Consequently, this compound can be administered without regard to meals. nih.govnih.goveuropa.eu Pharmacokinetic studies have shown that this compound exhibits linear kinetics over a dose range of 42 to 1008 mg. nih.govdrugs.com

Pharmacokinetic Properties of this compound (Absorption)

ParameterValue
Oral Bioavailability~95%
Median Tmax (Fasted)2 hours (Range: 1.25-3.0 hours)
Effect of High-Fat Meal on TmaxDelayed by ~1 hour

Distribution Profile of this compound

Once absorbed into the systemic circulation, this compound distributes extensively into body tissues.

This compound exhibits low binding to human plasma proteins. nih.govnih.gov The plasma protein binding is reported to be between 13.3% and 19.4%. fda.govfda.govwikipedia.orgnih.govdrugbank.com This binding percentage was determined over a this compound plasma concentration range of 0.059 to 10.1 mcg/mL. fda.govfda.govwikipedia.orgfda.gov

The apparent volume of distribution (Vd) of this compound is approximately 199 liters. fda.govwikipedia.orgnih.govdrugbank.comfda.gov This large volume of distribution indicates extensive distribution of the drug beyond the vascular compartment and into the tissues. europa.eu The mean blood-to-plasma concentration ratio for this compound ranges from 1.16 to 1.29. fda.govfda.govnih.gov

Distribution Characteristics of this compound

ParameterValue
Plasma Protein Binding13.3% - 19.4%
Apparent Volume of Distribution (Vd)~199 L
Blood-to-Plasma Ratio1.16 - 1.29

Biotransformation and Metabolic Pathways of this compound

The elimination of this compound from the body is characterized by minimal metabolism. wikipedia.orgnih.govdrugs.com The drug does not undergo significant biotransformation via cytochrome P450 (CYP) enzymes. fda.govfda.gov

The primary route of elimination for this compound is renal excretion. fda.gov Human mass-balance studies have demonstrated that approximately 95% of an administered dose is recovered in the urine as the unchanged parent drug. fda.govwikipedia.orgdrugbank.comdrugs.comfda.govnih.gov The mean apparent elimination half-life is about 7.1 hours. fda.govfda.govwikipedia.orgdrugs.comfda.gov Active tubular secretion is believed to be a key mechanism in the renal elimination of this compound, as its renal clearance (approximately 18.2 L/h) is greater than would be expected from glomerular filtration alone. fda.govfda.govfda.gov

This compound undergoes very limited metabolism in humans. wikipedia.orgdrugs.com The only identified metabolite is N-acetylthis compound. fda.govwikipedia.orgdrugbank.com This metabolite is considered minor, accounting for 1% or less of the administered dose recovered in the urine. fda.govfda.govwikipedia.orgdrugs.comfda.gov N-acetylthis compound is considered to be an inactive metabolite. fda.govwikipedia.orgdrugs.com The limited extent of metabolism suggests a low potential for drug-drug interactions related to metabolic pathways. nih.gov

Excretion and Metabolism of this compound

ParameterValue
Excreted Unchanged in Urine~95%
Metabolite (N-acetylthis compound) in Urine≤1%
Elimination Half-Life (T½)~7.1 hours

Elimination and Clearance Kinetics of this compound

This compound undergoes first-order elimination following oral administration. fda.gov The compound is primarily cleared from the body through the kidneys, with minimal metabolism. nih.gov In a human mass-balance study, approximately 95% of an administered dose was recovered in the urine as unchanged this compound. fda.govwikipedia.org Less than 1% of the dose is recovered as the minor, inactive metabolite, N-acetyl this compound. fda.govnih.govwikipedia.org

The apparent mean elimination half-life of this compound is approximately 7.1 hours. fda.govwikipedia.orgeuropa.eu The apparent total clearance of the drug is approximately 19.5 L/h, with renal clearance accounting for the vast majority of this at about 18.2 L/h. fda.goveuropa.eudrugbank.com

Key Elimination Parameters of this compound

ParameterValueSource
Elimination Half-Life (t½)~7.1 hours fda.govwikipedia.orgeuropa.eu
Apparent Total Clearance (CL/F)~19.5 L/h fda.goveuropa.eudrugbank.com
Renal Clearance (CLR)~18.2 L/h fda.goveuropa.eudrugbank.com
Fraction Excreted Unchanged in Urine~95% fda.govwikipedia.orgdrugbank.com
Fraction Excreted as N-acetyl this compound≤1% fda.govnih.govwikipedia.org

The principal pathway for the elimination of this compound is renal excretion. fda.govnih.gov The mechanism involves more than simple filtration. Evidence shows that the renal clearance of this compound exceeds creatinine (B1669602) clearance by approximately threefold, which indicates that active tubular secretion is the major mechanism of elimination. europa.eu

In vitro studies have identified this compound as a low-affinity substrate for several renal cationic transporters, including Organic Cation Transporter 2 (OCT2), Multidrug and Toxin Extrusion Protein 1 (MATE1), and Organic Cation/Carnitine Transporter 1 and 2 (OCTN1 and OCTN2). europa.euswissmedic.ch It does not exhibit a strong affinity for any single transporter. swissmedic.ch Furthermore, this compound acts as a weak inhibitor of OCT2, with a half-maximal inhibitory concentration (IC50) of 146 µM, and MATE1, with an IC50 of 211 µM. europa.euswissmedic.ch

A direct relationship exists between renal function and the clearance of this compound. As renal function declines, the clearance of this compound decreases proportionally, leading to increased systemic exposure and a prolonged elimination half-life. drugs.comnih.gov

Studies in individuals with varying degrees of renal impairment have quantified these changes. Compared to individuals with normal renal function, those with mild, moderate, and severe renal impairment experience a progressive increase in both the area under the plasma concentration-time curve (AUC) and the elimination half-life (t½). nih.goveuropa.eunih.gov In patients with end-stage renal disease (ESRD), the half-life is significantly prolonged to over 100 hours. drugs.comnih.gov A standard 4-hour hemodialysis session can remove approximately 21% of a this compound dose. nih.govdrugs.comnih.gov

Pharmacodynamic Markers of this compound Activity in Clinical Settings

The wake-promoting effects of this compound in clinical trials are evaluated using established pharmacodynamic markers that measure sleepiness and wakefulness. nih.govnih.gov The primary efficacy endpoints consistently used in clinical studies are the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS). nih.govnih.gov

Maintenance of Wakefulness Test (MWT): This is an objective, polysomnographic-based assessment that measures a patient's ability to remain awake in a quiet, dark environment. In clinical trials, this compound has demonstrated a dose-dependent and statistically significant increase in MWT sleep latencies compared to placebo. nih.govnih.gov

Epworth Sleepiness Scale (ESS): This is a subjective, patient-reported outcome that assesses the general propensity to fall asleep in various common situations. Treatment with this compound has been shown to produce a statistically significant and dose-dependent reduction in ESS scores from baseline compared to placebo. nih.govnih.gov

Secondary pharmacodynamic markers have also been used to assess the clinical relevance of this compound's effects:

Cognitive Function: A study (SHARP) specifically investigating cognitive function in patients with obstructive sleep apnea (B1277953) and cognitive impairment found that this compound treatment led to clinically important improvements in cognition, as measured by both objective tests and patient-reported outcomes. firstwordpharma.com

The wake-promoting and pro-cognitive effects of this compound are believed to be mediated through its activity as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). nih.govufl.edu More recent preclinical findings have also identified agonist activity at the trace amine-associated receptor 1 (TAAR1), which may also contribute to its pharmacodynamic effects. wikipedia.orgfirstwordpharma.com

Comparative Pharmacological Analyses of Solriamfetol

Solriamfetol Versus Traditional Psychostimulants (e.g., Amphetamines, Methylphenidate)

While both this compound and traditional stimulants enhance wakefulness, their underlying mechanisms and resulting neurobehavioral effects show significant differences.

This compound's primary mechanism of action is the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, with negligible activity at the serotonin (B10506) transporter. nih.govpatsnap.com This dual-action as a dopamine and norepinephrine reuptake inhibitor (DNRI) increases the concentration of these neurotransmitters in the synaptic cleft, thereby promoting wakefulness. patsnap.compatsnap.com

In contrast, traditional psychostimulants like amphetamines not only block the reuptake of dopamine and norepinephrine but also actively promote their release from synaptic vesicles. droracle.ainih.govresearchgate.net Amphetamines achieve this through mechanisms including inhibition of the vesicular monoamine transporter 2 (VMAT-2) and monoamine oxidase (MAO). nih.gov This leads to a more pronounced and widespread increase in monoamine levels.

Methylphenidate, like this compound, primarily acts as a dopamine and norepinephrine reuptake inhibitor. nih.govpsychopharmacologyinstitute.com However, unlike amphetamine, it does not significantly promote the release of these neurotransmitters from vesicles. psychopharmacologyinstitute.com Recent preclinical research has also identified additional pharmacological targets for this compound, including agonist activity at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor, which are not characteristic of methylphenidate. oup.comtechnologynetworks.combiorxiv.org

Table 1: Comparative Mechanisms of Action
MechanismThis compoundAmphetaminesMethylphenidate
Dopamine Reuptake Inhibition
Norepinephrine Reuptake Inhibition
Monoamine ReleaseMinimalMinimal
TAAR1 Agonism
5-HT1A Agonism✔ (low potency)

The differences in mechanism of action translate to distinct neurochemical and behavioral profiles. Preclinical studies have shown that while this compound, amphetamine, and modafinil (B37608) all increase central dopamine neurotransmission, their behavioral effects differ. nih.gov

This compound is noted for not being associated with strong psychomotor activity, and it does not induce behavioral stereotypies or significant anxiety-related behaviors in animal models, which are often observed with amphetamines and modafinil. biorxiv.org While amphetamines, modafinil, and this compound have all been shown to produce hyperlocomotion and behavioral sensitization in preclinical models, some studies suggest this compound has a less pronounced effect on locomotor activity. nih.govnih.govresearchgate.net This lack of significant monoamine-releasing properties might explain the differences in the in vivo effects of this compound compared to amphetamine. nih.govresearchgate.net Furthermore, unlike amphetamines, preclinical trials of this compound did not show evidence of rebound hypersomnia. nih.gov

This compound Versus Histamine (B1213489) H3 Receptor Antagonists (e.g., Pitolisant)

The comparison between this compound and histamine H3 receptor antagonists, such as pitolisant (B1243001), reveals fundamentally different approaches to promoting wakefulness.

Fundamental Differences in Molecular Mechanisms

This compound's primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake, thereby increasing the levels of these key wakefulness-promoting neurotransmitters in the synapse. nih.govtandfonline.com Preclinical studies have confirmed that this compound binds to and inhibits the function of both dopamine and norepinephrine transporters. tandfonline.com This dual monoaminergic activity is central to its wake-promoting effects. In contrast, this compound does not bind to histamine receptors.

Pitolisant operates through a distinct and novel mechanism. It acts as a selective histamine H3 receptor antagonist and inverse agonist. nih.gov The H3 receptor is an autoreceptor on histaminergic neurons that, when activated, inhibits the synthesis and release of histamine. nih.gov By blocking this receptor, pitolisant disinhibits histamine release, leading to increased levels of this wake-promoting neurotransmitter in the brain. nih.gov This, in turn, can indirectly influence the release of other neurotransmitters like acetylcholine (B1216132) and glutamate. Therefore, while both drugs ultimately enhance wakefulness, they do so by targeting different neurotransmitter systems: this compound directly modulates dopamine and norepinephrine, whereas pitolisant primarily acts on the histaminergic system.

Comparative Neurochemical and Behavioral Signatures in Preclinical Models

Preclinical studies underscore the divergent neurochemical and behavioral profiles of this compound and pitolisant. This compound's action leads to increased extracellular concentrations of dopamine and norepinephrine. This neurochemical change is associated with behavioral effects typical of psychostimulants, such as hyperlocomotion, behavioral sensitization, and hypophagia (reduced food intake).

Conversely, pitolisant does not significantly alter striatal dopamine levels and, consequently, does not induce hyperlocomotion or behavioral sensitization in preclinical models. Furthermore, pitolisant has been shown to attenuate the hyperlocomotion induced by this compound. This suggests that while both are effective in promoting wakefulness, pitolisant lacks the characteristic behavioral signatures of psychostimulants that are observed with this compound.

FeatureThis compoundPitolisant
Primary Mechanism Dopamine and Norepinephrine Reuptake InhibitorHistamine H3 Receptor Antagonist/Inverse Agonist
Primary Neurotransmitter(s) Increased Dopamine, NorepinephrineHistamine
Effect on Striatal Dopamine IncreasedNo significant effect
Hyperlocomotion InducesDoes not induce
Behavioral Sensitization InducesDoes not induce
Hypophagia InducesNo significant effect

This compound Versus Sodium Oxybate in Narcolepsy Treatment Paradigms

This compound and sodium oxybate represent two distinct therapeutic strategies for managing the symptoms of narcolepsy, particularly excessive daytime sleepiness (EDS).

Contrasting Approaches to Excessive Daytime Sleepiness Management

This compound is a wake-promoting agent taken during the day to directly combat EDS. dovepress.com Its mechanism, as a dopamine and norepinephrine reuptake inhibitor, is aimed at enhancing alertness and wakefulness throughout the waking hours. nih.govtandfonline.com It addresses the primary symptom of EDS by stimulating the monoaminergic systems responsible for maintaining an awake state.

In stark contrast, sodium oxybate is a central nervous system depressant that is taken at night. nih.govjohnshopkins.edu Its exact mechanism of action in narcolepsy is not fully understood but is thought to involve modulation of GABA-B receptors during sleep. nih.gov By consolidating and improving the quality of nocturnal sleep, including increasing slow-wave sleep and reducing nocturnal awakenings, sodium oxybate indirectly alleviates EDS during the day. johnshopkins.eduresearchgate.net Therefore, this compound offers a direct, daytime stimulation of wakefulness, while sodium oxybate provides an indirect, nighttime-based approach to improving daytime alertness by enhancing sleep quality. dovepress.comjohnshopkins.edu

Comparative Efficacy-Safety Profiles Derived from Network Meta-Analyses

Network meta-analyses of randomized controlled trials in narcolepsy have provided valuable insights into the comparative efficacy and safety of this compound and sodium oxybate.

In terms of efficacy for treating EDS, this compound has demonstrated superiority. One network meta-analysis found that this compound achieved the highest ranking for improving scores on the Epworth Sleepiness Scale (ESS) and was superior to sodium oxybate in this regard. nih.govresearchgate.net Another analysis consistently ranked this compound highest for improvements in both the ESS and the Maintenance of Wakefulness Test (MWT). tandfonline.comnih.gov

ParameterThis compoundSodium Oxybate
Epworth Sleepiness Scale (ESS) Improvement Ranked highest in network meta-analyses; superior to sodium oxybate. nih.govresearchgate.netEffective, but generally ranked lower than this compound for EDS. nih.govresearchgate.net
Maintenance of Wakefulness Test (MWT) Improvement Ranked highest in network meta-analyses. tandfonline.comnih.govEffective in improving objective alertness.
Primary Indication Excessive Daytime Sleepiness (EDS) in narcolepsy and OSA. dovepress.comEDS and cataplexy in narcolepsy. dovepress.comnv.gov
Noteworthy Adverse Events (from FAERS analysis) Depressive disorders, suicide risk, self-injury. neurologylive.comSleep apnea (B1277953) syndrome, nephrolithiasis, anxiety, depression. neurologylive.com

Neurobiological Underpinnings of Solriamfetol Effects

Central Nervous System Pathways Mediating Solriamfetol's Wake-Promoting Action

This compound primarily functions as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI), leading to increased concentrations of these neurotransmitters in the synaptic cleft. neurology.orgpatsnap.com This enhanced monoaminergic activity in specific brain regions is central to its mechanism of action.

The dopaminergic effects of this compound are particularly prominent in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNpc). nih.gov These midbrain structures are critical hubs in the regulation of wakefulness, motivation, and reward. nih.gov By blocking the dopamine transporter (DAT), this compound increases the availability of dopamine to act on postsynaptic D1 and D2 receptors, thereby promoting a state of wakefulness. nih.gov The substantia nigra pars compacta, with its extensive connections to other sleep-regulating areas of the brain, plays a significant role in this wake-promoting effect. nih.gov

Electrophysiological Correlates of this compound-Induced Wakefulness

The changes in neurotransmitter levels induced by this compound are reflected in measurable alterations in the brain's electrical activity, providing objective evidence of its wake-promoting effects.

Studies in animal models have demonstrated that this compound administration leads to significant changes in electroencephalographic (EEG) patterns. Specifically, this compound has been shown to induce a notable increase in EEG gamma activity, which is a biomarker associated with cognitive processing, attention, and alertness. biorxiv.org Conversely, it has been observed to reduce EEG delta power, a frequency band that is prominent during sleep. biorxiv.org These shifts in EEG spectral power provide a neurophysiological signature of the heightened state of wakefulness and concentration induced by the compound.

EEG Frequency BandEffect of this compoundAssociated State
Gamma IncreaseAlertness, Cognitive Processing
Delta DecreaseSleepiness

This table summarizes the observed changes in EEG spectral power following this compound administration in preclinical studies.

Preclinical research has begun to elucidate how this compound directly impacts the activity of neurons within key arousal centers. In mouse brain slice preparations, this compound has been found to dose-dependently inhibit the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA). neurology.orgoup.com This effect is thought to be mediated through its action on the dopamine transporter (DAT), as it was inhibited by a D2 antagonist. oup.com This modulation of neuronal firing in a critical dopaminergic hub likely contributes significantly to its wake-promoting effects.

Molecular and Genetic Adaptations in Response to this compound Exposure

Beyond its immediate effects on neurotransmitter reuptake, this compound has been shown to induce molecular and genetic changes within the brain that may contribute to its sustained effects on wakefulness and cognition. In a mouse study, administration of this compound led to the upregulation of several genes in the hippocampus that are implicated in neural plasticity, learning, and memory. biorxiv.org These include the immediate early gene c-Fos, as well as other plasticity-related genes.

GeneFunction
c-Fos Marker of neuronal activity
Crebbp Transcriptional coactivator involved in learning and memory
Gsk3b Kinase involved in neuronal development and plasticity
Ncan Component of the extracellular matrix, influences synaptic plasticity
Ntrk2 Receptor for brain-derived neurotrophic factor (BDNF), crucial for neuronal survival and plasticity
Ptprd Receptor protein tyrosine phosphatase, role in synapse organization
Vldlr Receptor involved in neuronal migration and synaptic function

This table lists some of the genes with observed upregulation in the hippocampus following this compound administration in a preclinical model, as noted in a bioRxiv preprint. biorxiv.org

Additionally, recent preclinical studies have identified that this compound acts as an agonist at the trace amine-associated receptor 1 (TAAR1). oup.combiospace.com TAAR1 is known to modulate monoamine transmission, and its activation may represent an additional pharmacological mechanism contributing to the wake-promoting and cognitive-enhancing effects of this compound. oup.combiospace.com

Gene Expression Profiles Implicated in Neural Plasticity

Studies in animal models have indicated that this compound can induce changes in the expression of genes crucial for neural plasticity. biorxiv.orgbiorxiv.org Neural plasticity refers to the brain's ability to reorganize itself by forming new neural connections throughout life, a fundamental process for learning and memory.

In a study involving mice, administration of this compound was associated with the upregulation of several plasticity-related genes in the hippocampus. biorxiv.org The hippocampus is a brain region critical for learning and memory formation. The induction of these genes suggests that this compound may facilitate the molecular processes that underpin synaptic strengthening and structural changes in neurons. biorxiv.org

One of the key immediate early genes induced by this compound is c-Fos . biorxiv.org The expression of c-Fos is often used as a marker of neuronal activity, and its induction is linked to the long-term changes in gene expression required for synaptic plasticity.

The table below summarizes the plasticity-related genes that have been shown to be upregulated by this compound in preclinical studies. biorxiv.org

Gene SymbolGene NameImplicated Function in Neural Plasticity
c-Fos Fos proto-oncogene, AP-1 transcription factor subunitAn immediate early gene often used as a marker for neuronal activation; plays a role in signal transduction and long-term adaptive changes in the brain.
Crebbp CREB binding proteinA transcriptional co-activator involved in histone acetylation, which is crucial for chromatin remodeling and gene expression related to synaptic plasticity.
Gsk3b Glycogen synthase kinase 3 betaA kinase involved in various signaling pathways that regulate neuronal structure, synaptic plasticity, and mood.
Ncan NeurocanA chondroitin (B13769445) sulfate (B86663) proteoglycan that is part of the extracellular matrix of the brain and is involved in regulating synaptic plasticity.
Ntrk2 Neurotrophic receptor tyrosine kinase 2Also known as TrkB, it is the receptor for brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity, neuronal survival, and differentiation.
Ptprd Protein tyrosine phosphatase, receptor type DA receptor protein tyrosine phosphatase that plays a role in synapse formation and function.
Vldlr Very low density lipoprotein receptorInvolved in the reelin signaling pathway, which is important for neuronal migration and positioning during development and synaptic plasticity in the adult brain.

This table is based on preclinical research findings and illustrates the genes implicated in neural plasticity that are affected by this compound. biorxiv.org

Gene Expression Related to Learning and Memory Processes

The upregulation of genes associated with neural plasticity by this compound inherently links to its potential influence on the molecular substrates of learning and memory. biorxiv.org The processes of learning and the consolidation of memories are believed to depend on stable, long-lasting changes in synaptic strength, a phenomenon known as long-term potentiation (LTP). mdpi.com Many of the genes induced by this compound are also known to be upregulated during LTP and are considered hallmarks of learning and memory. biorxiv.org

The induction of immediate early genes like c-Fos and plasticity-related genes such as Crebbp , Ntrk2 (the receptor for BDNF), and others in the hippocampus points towards an enhancement of the cellular and molecular machinery necessary for memory formation. biorxiv.org For instance, the CREB (cAMP response element-binding protein) pathway, in which Crebbp is a key component, is one of the most well-studied pathways in the context of memory consolidation. mdpi.com

The table below details the specific genes upregulated by this compound and their established roles in learning and memory processes. biorxiv.org

Gene SymbolGene NameRole in Learning and Memory Processes
c-Fos Fos proto-oncogene, AP-1 transcription factor subunitIts expression is induced by neuronal activity during learning tasks and is thought to be essential for the consolidation of long-term memories.
Crebbp CREB binding proteinA critical co-activator for the CREB transcription factor, which is a key regulator of the gene expression required for long-term memory formation.
Gsk3b Glycogen synthase kinase 3 betaImplicated in the modulation of synaptic plasticity and has been shown to be involved in cognitive processes, including learning and memory.
Ncan NeurocanAs a component of the perineuronal nets, it can modulate synaptic plasticity and has been implicated in memory formation.
Ntrk2 Neurotrophic receptor tyrosine kinase 2As the receptor for BDNF, it mediates the effects of this neurotrophin, which is essential for long-term potentiation, a cellular mechanism underlying learning and memory.
Ptprd Protein tyrosine phosphatase, receptor type DInvolved in regulating synaptic adhesion and function, which is critical for the stability of synaptic changes associated with memory.
Vldlr Very low density lipoprotein receptorParticipates in the reelin signaling pathway, which has been shown to modulate synaptic plasticity and is implicated in learning and memory in the adult brain.

This table is based on preclinical research and highlights the connection between this compound-induced gene expression and the molecular processes of learning and memory. biorxiv.org

Translational Research and Therapeutic Expansion of Solriamfetol

Bridging Preclinical Findings to Clinical Observations of Solriamfetol Efficacy

The development and clinical application of this compound are rooted in its unique mechanism of action, first elucidated in preclinical studies. It acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). patsnap.comoup.comsunosihcp.compharmacytimes.comyoutube.com This dual-action mechanism increases the concentration of these two crucial neurotransmitters in the synaptic cleft, which is the space between neurons where they communicate. patsnap.com Both dopamine and norepinephrine are known to play significant roles in regulating sleep-wake cycles, with norepinephrine being essential for maintaining alertness and arousal, and dopamine being involved in motivation and wakefulness. patsnap.com

Preclinical studies have demonstrated that by inhibiting the reuptake of these neurotransmitters, this compound leads to a dose-dependent increase in wakefulness. nih.gov This foundational understanding of its pharmacological activity provided a strong rationale for investigating its efficacy in clinical settings for conditions characterized by excessive daytime sleepiness (EDS), such as narcolepsy and obstructive sleep apnea (B1277953) (OSA). patsnap.comnih.gov

Furthermore, preclinical research has suggested potential cognitive benefits of this compound. neurology.org In nonclinical pharmacology studies, in addition to its DNRI activity, this compound was found to activate the trace amine-associated receptor 1 (TAAR1). neurology.orgoup.com The agonistic activity at TAAR1 and 5HT1a receptors, along with dopamine and norepinephrine reuptake inhibition, is thought to contribute to its wake-promoting effects. oup.comoup.com In preclinical models of sleep apnea, this compound was shown to improve cognitive performance. neurology.org Specifically, in mice with declarative memory deficits induced by long-term intermittent hypoxia or sleep fragmentation, this compound significantly improved performance on the novel object recognition task. neurology.org These preclinical findings on cognition have paved the way for clinical investigations into this compound's effects on cognitive function in patients with EDS. neurology.orgneurology.org

The clinical efficacy of this compound in improving wakefulness in adults with EDS associated with narcolepsy or OSA, as demonstrated in numerous clinical trials, aligns with the preclinical understanding of its mechanism of action. nih.govnih.goversnet.org The sustained improvements in wakefulness observed in long-term studies further underscore the translation of its preclinical pharmacology into tangible clinical benefits for patients. nih.govpracticalneurology.com

Real-World Evidence and Post-Marketing Surveillance of this compound

Post-marketing surveillance and the collection of real-world evidence are crucial for understanding the performance of a drug in a broader and more diverse patient population than is typically included in clinical trials. researchgate.netwikipedia.org This section explores the real-world data on this compound, including prescribing patterns, long-term patient outcomes, and pharmacovigilance findings.

Analysis of Physician Prescription and Treatment Initiation Strategies

Real-world studies have provided valuable insights into how physicians are prescribing this compound for patients with EDS associated with OSA and narcolepsy. A retrospective chart review in Germany, known as the SURWEY study, and a similar study in the US, have characterized these patterns. oup.comnih.gov

In Germany, for patients with OSA, the most common initiation strategy was "new-to-therapy," meaning the patient was not on any other pharmacological treatment for EDS. nih.gov Conversely, for patients with narcolepsy, "changeover" from a previous medication was the most frequent strategy. oup.com In the US study focusing on narcolepsy, a "transition" from another medication was also the most common approach. oup.com

The starting dose and titration schedule also vary in real-world practice. For OSA patients in Germany, this compound was most commonly initiated at 37.5 mg/day, with titration being a common practice. nih.gov In the US study of narcolepsy patients, the majority started at a higher dose of 75 mg. oup.com In both settings, physicians often made one dose adjustment to reach a stable and effective dose. oup.comnih.gov When switching from other wake-promoting agents, an abrupt discontinuation of the previous medication was a frequent strategy. oup.comnih.gov The primary factor influencing the decision to initiate this compound was often the efficacy of previous treatments and the severity of the patient's EDS. oup.comnih.govnih.gov

Physician Prescription and Treatment Initiation Strategies for this compound
Aspect of TreatmentFindings in Obstructive Sleep Apnea (OSA) Patients (Germany) oup.comnih.govFindings in Narcolepsy Patients (US) oup.com
Most Common Initiation Strategy New-to-therapy (74.7%)Transition from another medication (44%)
Common Starting Dose 37.5 mg/day (69%)75 mg/day (86%)
Titration Common, with 64% of patients being titratedMost patients (67%) had one dose adjustment
Time to Stable Dose Majority completed titration within 2 weeksAverage of 15.1 days
Final/Stable Dose Data not specified150 mg for 76% of patients, 75 mg for 24%

Long-Term Patient Outcomes and Health-Related Quality of Life Measures

Several validated instruments have been used to measure these outcomes. The Functional Outcomes of Sleep Questionnaire short version (FOSQ-10) assesses the impact of EDS on daily functioning, with higher scores indicating better function. nih.govnih.gov Long-term treatment with this compound has been shown to lead to clinically meaningful improvements in FOSQ-10 total scores. practicalneurology.comaasm.orgnih.gov For instance, in a long-term study, the mean FOSQ-10 score improved by 3.7 points from baseline. practicalneurology.comaasm.org

The 36-Item Short Form Health Survey version 2 (SF-36v2) is a general health-related quality of life measure. aasm.org Patients treated with this compound have shown improvements in both the Physical and Mental Component Summary scores of the SF-36v2, and these improvements were maintained throughout the duration of treatment. practicalneurology.comaasm.orgnih.gov

Long-Term Improvements in Quality of Life with this compound practicalneurology.comaasm.orgnih.gov
Quality of Life MeasureObserved Improvement
Functional Outcomes of Sleep Questionnaire short version (FOSQ-10) Total Score Mean change of +3.7 from baseline
36-Item Short Form Health Survey version 2 (SF-36v2) Physical Component Summary Score Mean change of +3.1 from baseline
36-Item Short Form Health Survey version 2 (SF-36v2) Mental Component Summary Score Mean change of +4.3 from baseline
Work Productivity and Activity Impairment Questionnaire: Specific Health Problem (WPAI:SHP) Minimum 25% reduction in presenteeism, overall work impairment, and activity impairment

Pharmacovigilance Data Analysis for Adverse Drug Event Signals

Pharmacovigilance plays a critical role in monitoring the safety of a drug after it has been approved and is being used in a real-world setting. wikipedia.org One method for this is the analysis of spontaneous reporting databases like the FDA Adverse Event Reporting System (FAERS). researchgate.netnih.gov

A disproportionality analysis of the FAERS database for this compound, conducted between 2019 and 2023, identified a number of potential adverse event signals. researchgate.netnih.gov In this analysis of over 8.8 million adverse event reports, 1,659 listed this compound as the primary suspected cause. researchgate.netnih.gov The analysis identified 74 significant disproportionality preferred terms across 27 organ systems. nih.gov

It is important to note that a disproportionality analysis does not establish a causal relationship between a drug and an adverse event, but rather highlights potential associations that may warrant further investigation. researchgate.net The FAERS database has inherent limitations, but it is a valuable tool for identifying potential safety signals in a large and diverse patient population. researchgate.net

A separate analysis of the FAERS database from 2019 to 2023, which also included other narcolepsy treatments, identified 40 adverse drug event signals for this compound. neurologylive.com This analysis noted that psychiatric and nervous system disorders were commonly reported across all the drugs studied. neurologylive.com For this compound specifically, this analysis suggested stronger links to depressive disorders, suicide risk, and self-injury compared to the other narcolepsy treatments included in the analysis. neurologylive.com

Pharmacovigilance Data for this compound from FAERS Database researchgate.netnih.govneurologylive.com
Data PointFinding
Timeframe of Analysis 2019 - 2023
Number of Reports with this compound as Primary Suspect 1,659
Number of Significant Disproportionality Preferred Terms 74 across 27 organ systems
Unexpected Adverse Events Identified (not on FDA label) 16
Adverse Drug Event Signals in Comparative Analysis 40 signals identified
Notable Associations in Comparative Analysis Stronger links to depressive disorders, suicide risk, and self-injury

This compound in Special Patient Populations

The therapeutic potential of this compound is also being explored in specific patient populations who may have unique needs or co-occurring conditions. One such area of investigation is its effect on cognitive function.

Cognitive Function in Patients with Excessive Daytime Sleepiness and Associated Cognitive Impairment

Cognitive impairment is a significant and burdensome symptom for many individuals with EDS associated with OSA and narcolepsy, affecting areas such as attention, executive function, and memory. neurology.orgoup.compharmacytimes.comnih.gov This can lead to occupational and social dysfunction and a reduced quality of life. neurology.org

The SHARP study was a randomized, double-blind, placebo-controlled crossover trial specifically designed to evaluate the effects of this compound on cognitive function in patients with EDS and cognitive impairment associated with OSA. neurology.orgnih.govhmpgloballearningnetwork.comclinicaltrials.gov The results of this study demonstrated that this compound significantly improved both objective and subjective measures of cognitive function. neurology.orgnih.govhmpgloballearningnetwork.com

The primary endpoint of the SHARP study was the change from baseline on the Digit Symbol Substitution Test (DSST), a neuropsychological test that assesses executive function, processing speed, and attention. pharmacytimes.com Treatment with this compound resulted in a statistically significant improvement on this measure compared to placebo. neurology.orgpharmacytimes.com Significant improvements were also observed in patient-reported cognitive function, as measured by the British Columbia Cognitive Complaints Inventory (BC-CCI), which assesses domains such as memory, concentration, and problem-solving. neurology.orgpharmacytimes.com

In addition to the SHARP study in OSA patients, an observational study (SURWEY) in Germany has provided real-world evidence of this compound's potential to improve cognitive function in patients with narcolepsy-associated cognitive impairment. oup.comresearchgate.net In this study, patients with narcolepsy showed improvements in alertness, psychomotor and visual speed, and self-reported cognitive complaints after three months of treatment with this compound. oup.com Interestingly, these cognitive improvements appeared to be independent of the drug's effect on EDS. oup.com

Effects of this compound on Cognitive Function
Study and Patient PopulationCognitive MeasureFinding
SHARP Study (OSA with Cognitive Impairment) neurology.orgpharmacytimes.comnih.govDigit Symbol Substitution Test (DSST)Statistically significant improvement compared to placebo
British Columbia Cognitive Complaints Inventory (BC-CCI)Statistically significant improvement compared to placebo
SURWEY Study (Narcolepsy with Cognitive Impairment) oup.comresearchgate.netTest of Attentional Performance (TAP) - Alertness10.5% increase in alertness
Wechsler Adult Intelligence Scale (WAIS-IV) - Coding Subtest34.3% improvement
British Columbia Cognitive Complaints Inventory (BC-CCI)39.4% improvement

Efficacy and Safety in Patients with Comorbid Anxiety and Depression

Psychiatric comorbidities, particularly depression and anxiety, are common in individuals with narcolepsy and obstructive sleep apnea (OSA). hmpgloballearningnetwork.comaxsomemedicalaffairs.com The prevalence of depression is estimated to be around 32% in people with narcolepsy and 22% in those with untreated OSA. nih.gov Given this overlap, understanding the efficacy and safety of treatments for excessive daytime sleepiness (EDS) in patients with these comorbidities is crucial. Clinical trials for this compound initially excluded patients with severe psychiatric conditions, leading to limited data in this specific population. axsomemedicalaffairs.comoup.com However, subsequent analyses and real-world studies have provided insights into the use of this compound in patients with comorbid anxiety and depression.

Detailed Research Findings

A secondary analysis of two 12-week randomized, controlled trials evaluated the efficacy of this compound in patients with narcolepsy or OSA who had a history of depression (DHx+). nih.govnih.gov In these trials, 27.5% of participants with narcolepsy and 23.4% of those with OSA had a history of depression. nih.gov The results indicated that the efficacy of this compound in treating EDS was not affected by a history of depression. nih.govnih.gov Improvements in wakefulness and sleepiness were observed in both patients with and without a history of depression. nih.gov

In patients with narcolepsy, this compound treatment led to improvements relative to placebo on key efficacy measures, regardless of depression history. nih.govnih.gov Similarly, in patients with OSA, this compound demonstrated significant improvements compared to placebo in both the DHx+ and DHx− groups. nih.govnih.gov The percentage of patients reporting improvement on the Patient Global Impression of Change (PGI-C) was higher with this compound than with placebo for all subgroups. nih.gov Specifically, for patients with narcolepsy and a history of depression, the percentage difference from placebo for PGI-C improvement was 31.7%, and for those without a history of depression, it was 39.4%. nih.gov In the OSA group, the differences from placebo were 41.1% for those with a history of depression and 29.4% for those without. nih.govnih.gov Furthermore, the efficacy of this compound was found to be similar regardless of whether patients were also using antidepressant medications. nih.gov

Table 1: Efficacy of this compound in Patients With and Without a History of Depression (DHx) in Narcolepsy and OSA (Change from Baseline vs. Placebo)

Indication Efficacy Measure DHx+ (History of Depression) DHx- (No History of Depression)
Narcolepsy Maintenance of Wakefulness Test (MWT) Sleep Latency (min) +5.4 nih.govnih.gov +7.0 nih.govnih.gov
Epworth Sleepiness Scale (ESS) Score -3.8 nih.govnih.gov -3.5 nih.govnih.gov
PGI-C (% Improved vs. Placebo) 31.7% nih.govnih.gov 39.4% nih.govnih.gov
OSA Maintenance of Wakefulness Test (MWT) Sleep Latency (min) +7.7 nih.govnih.gov +10.7 nih.govnih.gov
Epworth Sleepiness Scale (ESS) Score -3.5 nih.govnih.gov -3.7 nih.govnih.gov

This table presents the least squares mean difference from placebo for the combined this compound dose groups at week 12.

Real-world evidence from the SUnosi Real World Experience StudY (SURWEY), a retrospective chart review in Germany, further supports these findings. hmpgloballearningnetwork.comoup.com The study included 154 patients, of whom 31.2% (48 patients) self-reported having anxiety and/or depression at baseline. hmpgloballearningnetwork.comoup.com Of these, 35.2% were narcolepsy patients and 27.7% were OSA patients. hmpgloballearningnetwork.com The study found that this compound was effective in managing EDS symptoms regardless of the presence of these comorbidities. hmpgloballearningnetwork.comoup.com Baseline Epworth Sleepiness Scale (ESS) scores were similar between patients with and without anxiety/depression. hmpgloballearningnetwork.com Following treatment, the mean decreases in ESS scores were comparable across the groups. hmpgloballearningnetwork.comoup.com

Data from the retrospective SURWEY study.

Regarding safety, the analysis of the two randomized controlled trials showed that the most common treatment-emergent adverse events—headache, decreased appetite, nausea, and anxiety—were similar in patients with and without a history of depression. nih.govnih.gov Likewise, the real-world SURWEY study reported that common adverse events such as headache, insomnia, and decreased appetite occurred at similar rates regardless of the presence of anxiety or depression. hmpgloballearningnetwork.comoup.com

Future Directions and Emerging Research Avenues for Solriamfetol

Further Elucidation of Solriamfetol's Complete Mechanism of Action

While this compound is known as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI), its complete mechanism of action is still being uncovered. patsnap.comnih.gov Preclinical studies are delving deeper into its interactions with other neural pathways that may contribute to its wake-promoting effects. cambridge.orgoup.com

Identification of Additional Undiscovered Molecular Targets

While the primary mechanism is understood to be DNRI activity, and recent findings point to TAAR1 and 5-HT1A agonism, the possibility of other molecular targets remains an area of active investigation. patsnap.comdrugbank.comwikipedia.org The unique clinical profile of this compound suggests that its effects may not be fully explained by its known targets alone. Future research will likely employ advanced pharmacological and molecular biology techniques to screen for additional binding sites and functional activities that could further elucidate its therapeutic actions and potentially reveal new avenues for drug development.

Exploration of this compound in Broader Neuropsychiatric and Sleep Disorders

The pharmacological profile of this compound has prompted investigation into its potential utility beyond its currently approved indications. Clinical trials are underway to assess its efficacy in treating other conditions where dopamine and norepinephrine dysregulation are implicated.

Advanced Clinical Trials for ADHD Subtypes and Long-Term Outcomes

The role of dopamine and norepinephrine in the pathophysiology of Attention-Deficit/Hyperactivity Disorder (ADHD) makes this compound a logical candidate for its treatment. clinicaltrials.gov Initial pilot studies and recent Phase 3 trials have shown promising results. psychiatrictimes.commassgeneral.org

A Phase 3 trial, known as FOCUS, demonstrated that this compound led to statistically significant improvements in ADHD symptoms and disease severity in adults. psychiatrictimes.com Specifically, the 150 mg dose resulted in a nearly 50% mean reduction in ADHD symptoms as measured by the Adult ADHD Investigator Symptom Rating Scale (AISRS). psychiatrictimes.comtechnologynetworks.com Clinical response, defined as a 30% or greater improvement in AISRS total score, was achieved by a significantly higher percentage of patients on this compound compared to placebo. psychiatrictimes.com

Building on these findings, future research is expected to focus on:

ADHD Subtypes: Investigating the efficacy of this compound in different presentations of ADHD (e.g., inattentive, hyperactive/impulsive, combined).

Long-Term Outcomes: Evaluating the sustained efficacy and safety of this compound in the long-term management of adult ADHD. aasm.org

Pediatric Populations: Axsome Therapeutics plans to initiate a Phase 3 trial of this compound in children and adolescents with ADHD in the fourth quarter of 2025. financialpost.com

Clinical Trial Data for this compound in ADHD
Trial PhaseKey FindingsPrimary Outcome MeasureReference
Phase 3 (FOCUS)Statistically significant improvement in ADHD symptoms and disease severity. Nearly 50% mean reduction in AISRS total score with 150 mg dose.Adult ADHD Investigator Symptom Rating Scale (AISRS) psychiatrictimes.comtechnologynetworks.com
Pilot StudySuggested potential for this compound as a safe and effective treatment for adult ADHD, warranting larger studies.AISRS, Clinical Global Impressions (CGI) clinicaltrials.govmassgeneral.org

Dedicated Phase 3 Trials for MDD with Excessive Daytime Sleepiness

Based on these promising signals, Axsome Therapeutics plans to initiate a dedicated Phase 3 trial in 2025 specifically targeting MDD patients with excessive daytime sleepiness. financialpost.comglobenewswire.com This research could address a significant unmet need, as no therapies are currently approved specifically for MDD with EDS. globenewswire.com

Investigation in Binge Eating Disorder Pathophysiology and Clinical Utility

The neurobiological underpinnings of Binge Eating Disorder (BED) are thought to involve dopamine and norepinephrine pathways, which are involved in reward processing and impulse control. This provides a rationale for investigating a DNRI like this compound for this condition. clinicaltrials.govnih.gov

A Phase 3 clinical trial named ENGAGE (Elucidating TAAR-1, Dopamine, and Norepinephrine in Binge Eating Disorder Using this compound) has been initiated to assess the efficacy and safety of this compound for the treatment of BED in adults. biospace.compatsnap.com This randomized, double-blind, placebo-controlled trial will evaluate the change in the number of binge-eating episodes as its primary endpoint. biospace.com A prior pilot study is also underway to gather initial data on its efficacy and tolerability in this patient population. clinicaltrials.govnih.gov The outcomes of these trials will be crucial in determining the clinical utility of this compound for individuals with BED.

Clinical Trial Data for this compound in Binge Eating Disorder
Trial Name/PhaseStatusPrimary EndpointReference
ENGAGE (Phase 3)InitiatedChange in binge eating episodes biospace.compatsnap.comwithpower.com
Pilot Study (NCT04602936)OngoingBinge-eating day frequency clinicaltrials.govnih.gov

Clinical Efficacy and Safety in Shift Work Disorder and Other Circadian Rhythm Sleep-Wake Disorders

While this compound is established for treating excessive daytime sleepiness (EDS) in narcolepsy and obstructive sleep apnea (B1277953) (OSA), its application in circadian rhythm sleep-wake disorders, particularly shift work disorder (SWD), is a significant area of emerging research. SWD affects a substantial portion of the workforce engaged in irregular hours, leading to excessive sleepiness and insomnia due to a misalignment between the body's internal clock and work schedules. clinicaltrials.gov

A recent randomized, double-blind, placebo-controlled clinical trial investigated the efficacy of this compound in adults with SWD who work early morning shifts. oup.comresearchgate.net The 4-week study demonstrated that this compound significantly improved both objective and subjective measures of sleepiness compared to placebo. oup.comresearchgate.net Key findings from this trial highlight the potential of this compound for this population. oup.comoup.com

Efficacy of this compound in Early Morning Shift Work Disorder (4-Week Trial)
Outcome MeasureThis compound (150 mg) Change from BaselinePlacebo Change from BaselineSignificance (p-value)
Maintenance of Wakefulness Test (MWT) Sleep Latency+12.5 minutes+3.1 minutes<0.0001
Epworth Sleepiness Scale (ESS) Score-7.2 points-2.4 points0.0001
Karolinska Sleepiness Scale (KSS) Score-1.7 points-0.5 points0.0001
Patient Global Impression of Change (PGI-C)Higher odds of improvement (OR=5.4)-0.0002
Clinician Global Impression of Change (CGI-C)Higher odds of improvement (OR=4.4)-0.0014

Data sourced from a 4-week, randomized, double-blind, placebo-controlled trial in early-morning shift workers with SWD. oup.comresearchgate.netoup.com

These findings are promising, especially as previous research into wake-promoting agents for SWD has primarily focused on night-shift workers, with modafinil (B37608) and armodafinil (B1684309) being the current FDA-approved options. clinicaltrials.gov The positive results in early-morning shift workers suggest this compound could fill a critical therapeutic gap. oup.com Further long-term studies are anticipated to confirm these benefits and fully establish its role in managing SWD and potentially other circadian rhythm disorders.

Personalized Medicine Approaches for this compound Therapy

The future of this compound treatment is likely to involve a shift towards personalized medicine, aiming to tailor therapy to individual patient characteristics for optimal efficacy and safety.

A key goal in refining this compound therapy is the identification of predictive biomarkers. Currently, there are no established biomarkers to predict which patients will have the most robust response. Future research will likely focus on identifying genetic, neurophysiological, or biochemical markers that correlate with treatment outcomes. For instance, investigating variations in dopamine and norepinephrine transporter genes or baseline levels of their metabolites could provide clues. A post-hoc analysis has identified that a reduction of ≥25% in the Epworth Sleepiness Scale (ESS) score can be a useful threshold for classifying patients who respond to treatment, but this is a post-treatment assessment rather than a predictive biomarker. practicalneurology.com Identifying predictors before initiating therapy would represent a significant advancement, allowing clinicians to select candidates most likely to benefit and avoid unnecessary trials in potential non-responders.

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a promising avenue for personalizing this compound treatment. clinicaltrials.gov As this compound acts as a dopamine and norepinephrine reuptake inhibitor, genetic variations in the dopamine transporter (DAT) and norepinephrine transporter (NET) are logical targets for investigation. patsnap.comwikipedia.org Polymorphisms in these genes could influence binding affinity and, consequently, the drug's efficacy.

While no specific pharmacogenomic studies on this compound have been published to date, research into the "complex molecular pharmacogenetics of wake promotion" for other agents suggests this is a viable and important area of future research. nih.gov Such studies could help predict not only a patient's potential response but also their susceptibility to certain adverse events, leading to more precise and safer prescribing. clinicaltrials.gov

Advanced Neuroimaging and Electrophysiological Studies to Map this compound's Central Effects

While the primary mechanism of this compound is understood to be the inhibition of dopamine and norepinephrine reuptake, the precise downstream effects on brain networks are still being elucidated. nih.govnih.gov Preclinical studies have identified key brain regions where this compound exerts its effects, including the ventral tegmental area and the substantia nigra pars compacta for dopamine, and the locus coeruleus for norepinephrine. nih.gov

Future research will employ advanced neuroimaging techniques like functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) to visualize how this compound modulates activity and connectivity within these wake-promoting circuits in humans. Such studies could map the specific neural pathways involved in its therapeutic effects on sleepiness and cognition.

Furthermore, electrophysiological studies, such as quantitative electroencephalography (qEEG), can provide high-temporal-resolution data on how this compound alters brainwave patterns associated with alertness and attention. Nonclinical studies have used electrophysiological assessments in isolated rabbit Purkinje fibers, but in-human research is needed. nih.gov The SHARP study, which used the Digit Symbol Substitution Test (DSST) and other cognitive assessments, demonstrated that this compound can improve cognitive function in patients with OSA. nih.govnih.gov Future neuroimaging and electrophysiological studies could help uncover the neural underpinnings of these cognitive improvements.

Comparative Effectiveness Research and Head-to-Head Trials with Other Wake-Promoting Agents

While pivotal trials have established the efficacy of this compound against placebo, there is a growing need for direct comparative data against other wake-promoting agents. nih.govnih.gov To date, no direct head-to-head trials have been published comparing this compound with modafinil, armodafinil, or pitolisant (B1243001). nih.govresearchgate.net

However, several systematic reviews and network meta-analyses have provided indirect comparisons, primarily in the OSA population. nih.govmedscape.commedpagetoday.com These analyses consistently suggest that this compound is likely superior to other agents in improving key measures of sleepiness. medscape.commedpagetoday.comdocwirenews.com One meta-analysis found this compound to be almost twice as effective as modafinil-armodafinil in improving ESS scores. medpagetoday.com

Indirect Comparison of Wake-Promoting Agents vs. Placebo in OSA (4-Week Follow-up)
AgentMean Difference in Epworth Sleepiness Scale (ESS) ScoreStandardized Mean Difference (SMD) in Maintenance of Wakefulness Test (MWT)
This compound-3.850.90
Armodafinil-Modafinil-2.250.41
Pitolisant-2.78Little to no effect

Data sourced from a network meta-analysis of 14 trials in adults with OSA and EDS. medscape.commedpagetoday.com

Methodological Advancements in this compound Research to Enhance Rigor and Reproducibility

The clinical development of this compound has incorporated several robust methodological designs to ensure the rigor and reproducibility of its efficacy and safety data. The use of double-blind, placebo-controlled, parallel-group studies is a standard and essential feature of its phase 3 trials. nih.gov

A notable methodological advancement is the use of randomized withdrawal (RW) study designs. nih.govresearchgate.net In these trials, patients who initially respond to open-label this compound are then randomized to either continue the drug or switch to a placebo. nih.govresearchgate.net This design is particularly powerful for demonstrating the maintenance of efficacy over the long term and confirming that the observed improvements are a direct result of the medication, as evidenced by the worsening of symptoms in the placebo group upon withdrawal. nih.govresearchgate.net

Furthermore, the inclusion of a comprehensive set of outcome measures enhances the richness of the data. Beyond the co-primary endpoints of the objective Maintenance of Wakefulness Test (MWT) and the subjective Epworth Sleepiness Scale (ESS), trials consistently include patient- and clinician-rated global impression of change scales (PGI-C and CGI-C). oup.comnih.gov The use of functional outcome and quality of life questionnaires, such as the Functional Outcomes of Sleep Questionnaire (FOSQ) and the Work Productivity and Activity Impairment (WPAI) questionnaire, provides a more holistic view of the treatment's impact on patients' daily lives. nih.gov These multi-faceted assessment strategies represent a methodological strength that enhances the clinical relevance and reproducibility of the research findings.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for evaluating solriamfetol's efficacy in Phase III trials for sleep disorders?

  • Methodology : Phase III trials for this compound (e.g., TONES 2 and TONES 3) typically employ randomized, double-blind, placebo-controlled, parallel-group designs with 12-week durations. Key endpoints include the Epworth Sleepiness Scale (ESS), Maintenance of Wakefulness Test (MWT) sleep latency, and Patient/Clinician Global Impression of Change (PGI-C/CGI-C). Effect sizes (Cohen’s d) and numbers needed to treat/harm (NNT/NNH) are calculated to quantify clinical relevance. For ESS, thresholds like ≥25% reduction from baseline or achieving ESS ≤10 are used to define responders .

Q. How do this compound's neurochemical mechanisms differ from traditional stimulants like amphetamines or modafinil?

  • Methodology : this compound acts as a dual dopamine (DA) and norepinephrine (NE) reuptake inhibitor (DNRI) via DAT and NET, with low potency (IC₅₀ ~3.7–4.3 μM for DAT/NET). Unlike amphetamines, it lacks direct monoamine release or TAAR1 agonism at therapeutic doses. Preclinical microdialysis in rats shows striatal DA increases (~350% peak) and prefrontal NE elevation (~350% peak), correlating with wakefulness without inducing anxiety or stereotypies .

Q. What standardized tools are used to assess cognitive improvement in this compound trials?

  • Methodology : The Digit Symbol Substitution Test–Repeatable Battery for Neuropsychological Status (DSST-RBANS) evaluates objective cognitive performance, while the British Columbia Cognitive Complaints Inventory (BC-CCI) measures subjective complaints. In trials, DSST-RBANS improvements (mean difference: 1.91–2.33 points at 2–8 hours post-dose) and BC-CCI reductions (Δ = -4.70 vs. -3.11, p = 0.002) are analyzed using mixed-effects models. Effect sizes (Cohen’s d = 0.36–0.50) inform clinical relevance .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound's effect sizes across cognitive and sleepiness endpoints?

  • Methodology : Discrepancies (e.g., DSST-RBANS d = 0.36 vs. ESS d = 0.50) may stem from task sensitivity or neurotransmitter specificity. DSST-RBANS relies on sustained attention (DA/NE-dependent), while ESS reflects subjective sleepiness. Researchers should prioritize endpoints aligned with the trial’s primary objective (e.g., functional improvement vs. symptom reduction) and use covariate-adjusted models to account for baseline heterogeneity .

Q. What translational challenges arise when applying preclinical TAAR1 activation data to human trials?

  • Methodology : Preclinical studies in mice show this compound enhances gamma EEG activity (linked to cognition) and upregulates plasticity genes (e.g., BDNF). However, TAAR1 agonist effects in humans remain unclear due to dose disparities (30 mg/kg in mice vs. 150 mg/day in humans). Researchers must validate target engagement via PET imaging or cerebrospinal fluid biomarkers and adjust dosing using allometric scaling or PK/PD modeling .

Q. How does this compound's abuse potential compare to phentermine, and what methodologies assess this risk?

  • Methodology : Human abuse liability studies use randomized, double-blind, crossover designs with subjective measures (e.g., Drug Liking VAS). This compound (300–1200 mg) shows lower peak "Liking" scores vs. phentermine (90 mg) (Emax: 67.2 vs. 85.4; p < 0.05). Negative effects (anxiety, agitation) at high doses further mitigate abuse risk. Researchers should incorporate these data into risk evaluation and mitigation strategies (REMS) .

Q. What statistical approaches optimize analysis of this compound's long-term efficacy in real-world studies?

  • Methodology : Retrospective observational studies (e.g., SURWEY) use repeated-measures ANOVA to assess neuropsychological outcomes (e.g., WAIS-IV coding, BC-CCI) pre- and post-treatment. Adjusted linear regression models evaluate associations between ESS reductions and cognitive improvements while controlling for confounders like adherence or comorbidities .

Contradictions and Limitations

  • Mechanistic Ambiguity : While this compound’s DAT/NET inhibition is well-established, its TAAR1 activation in humans remains unconfirmed, creating translational gaps .
  • Safety Profile : Despite low abuse potential, anxiety and insomnia rates (~7%) in trials suggest need for personalized titration protocols .
  • Comparative Effectiveness : this compound outperforms modafinil in ESS reduction (Δ = -4.41 vs. -2.31; p = 0.004) but lacks head-to-head trials with pitolisant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.